molecular formula C9H17N3O2 B3102460 9-Azidononanoic acid CAS No. 141779-77-3

9-Azidononanoic acid

Cat. No.: B3102460
CAS No.: 141779-77-3
M. Wt: 199.25 g/mol
InChI Key: CDKGQZWXTZZOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Azidononanoic acid is a chemical tool featuring a terminal azide group, making it highly valuable for bioorthogonal labeling strategies in chemical biology research. Its primary application is in Genetic Code Expansion (GCE) methodologies, where it can be utilized as a noncanonical amino acid (ncAA) or a metabolic precursor to incorporate bioorthogonal handles into proteins . Once incorporated, the azide moiety allows for highly specific, copper-free "click" chemistry conjugation with alkyne-bearing probes, enabling the study of protein function, localization, and interactions in live cells . This functionality is particularly useful for investigating membrane proteins, which are often difficult to study with large fluorescent protein tags. The azide group is inert under physiological conditions but can be selectively activated to form covalent bonds with interaction partners via targeted photo-cross-linking, providing insights into protein-protein interactions and protein-ligand dynamics . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-azidononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c10-12-11-8-6-4-2-1-3-5-7-9(13)14/h1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKGQZWXTZZOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=[N+]=[N-])CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility and Handling of 9-Azidononanoic Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Azidononanoic acid (C9-Azide) is a medium-chain fatty acid derivative functionalized with a terminal azide group. It is a critical reagent in chemical biology, primarily utilized for metabolic labeling of lipids and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide addresses the physicochemical challenges of handling this compound, specifically its amphiphilic nature—possessing a hydrophobic alkyl tail and a polar head group. While highly soluble in organic solvents, it presents significant "crash-out" (precipitation) risks in aqueous buffers. The protocols below provide a self-validating framework for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) and delivering them effectively into biological systems.

Part 1: Physicochemical Profile & Solubility Data[1]

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation issues.

PropertyValue / CharacteristicImplication for Handling
Molecular Formula C

H

N

O

Medium-chain fatty acid.
Molecular Weight ~199.25 g/mol Low MW facilitates rapid diffusion but does not guarantee water solubility.
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic. Partitions preferably into membranes/organic solvents.
Azide Group Terminal (-N

)
Polar but non-ionic. Stable at physiological pH; shock-stable (C/N ratio > 3).
Acid Group Carboxylic (-COOH)pKa ~4.8. Ionized (deprotonated) at pH 7.4, increasing aqueous solubility slightly.
Solubility Limits (Experimental & Analog-Derived)

Data synthesized from structural analogs (e.g., 9-oxononanoic acid, azidododecanoic acid) and standard click chemistry reagent profiles.

SolventSolubility LimitStabilityRecommended Use
DMSO > 50 mM (> 10 mg/mL)High (Months at -20°C)Preferred Stock. Best for CuAAC reactions and long-term storage.
Ethanol (Abs.) > 50 mM (> 10 mg/mL)Moderate (Weeks at -20°C)Alternative Stock. Use when DMSO toxicity is a concern for sensitive cells.
DMF > 50 mMHighAlternative to DMSO for peptide coupling.
Water/PBS < 0.5 mM (Sparingly)Low (Precipitates rapidly)Do not use for stock. Only for final dilution.

Part 2: Decision Framework – Solvent Selection

Choosing between DMSO and Ethanol is not arbitrary; it depends on your downstream application.

SolventSelection Start Start: Select Solvent App_Cell Live Cell Labeling? Start->App_Cell App_Chem In Vitro / Lysate Click? Start->App_Chem Sens_High High Sensitivity to DMSO? App_Cell->Sens_High Sens_Low Robust Cell Line? App_Cell->Sens_Low Rec_DMSO Use DMSO Stock (Standard, Stable) App_Chem->Rec_DMSO Preferred Rec_EtOH Use ETHANOL Stock (Keep final vol < 0.5%) Sens_High->Rec_EtOH Yes Sens_Low->Rec_DMSO No Rec_DMSO->App_Chem Compatible

Figure 1: Decision tree for selecting the optimal solvent based on biological sensitivity and application type.

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Master Mix)

Objective: Create a stable, high-concentration master stock for long-term storage. Reagents: this compound (solid/oil), Anhydrous DMSO (Grade: PCR/Sequencing).

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which degrades the azide over time.

  • Weighing: Weigh approximately 10 mg of this compound into a clean, amber glass vial.

    • Calculation: Mass (mg) / 199.25 (MW) = Moles.

    • Volume Required: Moles / 0.050 M = Volume of DMSO (L).

  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Example: For 10 mg (50.1 µmol), add 1.00 mL DMSO to achieve ~50 mM.

  • Agitation: Vortex vigorously for 30 seconds.

    • Self-Validation Check: Inspect the solution against a light source. It must be completely clear and colorless. If "schlieren" lines (wavy optical distortions) or particulates are visible, vortex for an additional 60 seconds or sonicate in a water bath at 30°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Overlay with Argon or Nitrogen gas if available. Store at -20°C.

Protocol B: Aqueous Dilution (The "BSA Carrier" Method)

Context: Direct dilution of fatty acids into aqueous media often results in invisible micro-precipitates, leading to poor cellular uptake and inconsistent data. The BSA (Bovine Serum Albumin) Carrier Method is the gold standard for delivering fatty acids to cells.

Workflow:

  • Prepare Media: Warm culture media (e.g., DMEM) containing 1% Fatty Acid-Free BSA to 37°C.

  • Rapid Injection: While vortexing the warmed media, slowly inject the required volume of DMSO Stock (from Protocol A).

    • Target: Final concentration typically 10–100 µM.

    • Limit: Ensure final DMSO concentration is < 0.1% (v/v).

  • Conjugation: Incubate the media at 37°C for 15 minutes before adding to cells. This allows the this compound to bind to the hydrophobic pockets of BSA, solubilizing it effectively.

  • Visual Check: The media should remain clear. Turbidity indicates precipitation.

DilutionWorkflow Stock 50 mM DMSO Stock (this compound) Mix Vortex Media + Dropwise Addition of Stock Stock->Mix Max 0.1% v/v Buffer Aqueous Buffer / Media (Warm to 37°C) BSA Add 1% BSA (Fatty Acid Free) Buffer->BSA BSA->Mix Incubate Incubate 15 min @ 37°C (Albumin Conjugation) Mix->Incubate Cells Add to Cells Incubate->Cells

Figure 2: The BSA Carrier Method workflow prevents precipitation of the hydrophobic fatty acid tail in aqueous media.

Part 4: Troubleshooting & Safety

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" effect; concentration too high or mixing too slow.Use the BSA Carrier Method (Protocol B). Reduce stock concentration.
Loss of Signal (Click) Azide degradation or steric hindrance.Ensure stock was stored at -20°C. Verify CuAAC reagents (Cu(I) is unstable; prepare fresh).
Cell Toxicity Solvent toxicity or high fatty acid load.Switch from DMSO to Ethanol. Titrate fatty acid concentration (100 µM

50 µM

10 µM).
Safety: Handling Organic Azides

While this compound is a stable organic azide (C/N ratio


 3:1), standard precautions apply:
  • Heat Sensitivity: Do not heat stock solutions above 40°C.

  • Metal Compatibility: Avoid contact with copper or lead pipes (plumbing) during disposal, as this can form highly explosive metal azides. Quench with excess water.

  • PPE: Wear nitrile gloves and safety glasses.

References

  • Click Chemistry Tools. General Guide to Click Chemistry Reagents & Solubility. Retrieved from [Link]

  • PubChem. Ciprofloxacin Solubility Data (Comparative Reference for Carboxylic Acids). Retrieved from [Link]

Metabolic Labeling of Lipids Using 9-Azidononanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Labeling of Lipids Using 9-Azidononanoic Acid Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist[1][2][3][4][5]

Executive Summary

The interrogation of lipid metabolism and trafficking has historically been hampered by the lack of specific, non-destructive tools.[2][4][5] this compound (9-ANA) represents a precise bioorthogonal probe that bridges the gap between bulk lipid analysis and specific protein lipidation studies.[1][2][3][4][5] Unlike longer-chain analogs such as 15-azidopentadecanoic acid (mimicking palmitate) or 12-azidododecanoic acid (mimicking myristate), 9-ANA functions as a medium-chain fatty acid (MCFA) surrogate.[1][2][3][4][5]

This guide details the mechanistic basis and experimental protocols for utilizing 9-ANA to visualize lipid flux, membrane incorporation, and—in specific chemoenzymatic contexts—site-specific protein lipidation.[1][2][3][4][5] It is designed for researchers requiring high-fidelity tracking of lipid dynamics without the radioactive burden of 3H-labeling.[1][2][3][4][5]

Mechanistic Principles

The Chemical Probe

This compound (C9-Azide) is a saturated fatty acid functionalized with a terminal azide group (


-azido).[1][2][3][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 199.25 g/mol [1][2][3]

  • Bio-mimicry: It mimics nonanoic acid (pelargonic acid).[2][3][4][5] Due to its medium chain length, it exhibits distinct uptake kinetics compared to long-chain fatty acids (LCFAs), often bypassing the CPT1-dependent carnitine shuttle for mitochondrial entry, though it can also be incorporated into cytosolic triglycerides (TAGs) and phospholipids under specific conditions.[2][3][4][5]

Metabolic Fate & Labeling Pathways

Once exogenous 9-ANA enters the cell (via passive diffusion or CD36/FATP transporters), it is activated by acyl-CoA synthetases (ACS) to form 9-Azidononanoyl-CoA .[1][2][3][4][5] From here, it diverges into two primary applications:

  • Bulk Lipid Incorporation (Metabolic Flux): The activated CoA-thioester is utilized by acyltransferases (e.g., GPAT, AGPAT) to acylate glycerol backbones, integrating the probe into phosphatidylcholine (PC), phosphatidylethanolamine (PE), or neutral lipids (TAGs).[2][4][5] This allows for the visualization of de novo lipid synthesis and organelle-specific lipid accumulation (e.g., Lipid Droplets).[2][3][4][5]

  • Chemoenzymatic Protein Tagging (LplA Ligation): A specialized but critical application involves the engineered E. coli Lipoic Acid Ligase (LplA).[2][3][4][5][6] 9-ANA is a specific substrate for LplA mutants (e.g., W37V), which ligate the probe onto a specific 13-amino acid "LAP" peptide sequence genetically fused to a target protein.[2][3][4][5] This is distinct from general metabolic labeling and allows for site-specific visualization of proteins.[1][2][3][4][5]

The Detection Step (Click Chemistry)

The azide handle is biologically inert.[2][3][4][5] Visualization requires a bioorthogonal reaction with an alkyne-tagged reporter (fluorophore or biotin) via:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): High speed, but Cu(I) is toxic to live cells; used for fixed samples.[1][2][3][4][5]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Uses cyclooctynes (e.g., DBCO, BCN); biocompatible and suitable for live-cell pulse-chase experiments.[1][2][3][4][5]

Visualization of Metabolic Pathways[1][2][3][4][5]

The following diagram illustrates the cellular fate of 9-ANA, distinguishing between bulk lipid incorporation and enzymatic protein tagging.

G Exogenous Exogenous 9-ANA Uptake Cellular Uptake (CD36 / Diffusion) Exogenous->Uptake Activation Acyl-CoA Synthetase (ACS) Uptake->Activation CoA_Ester 9-Azidononanoyl-CoA Activation->CoA_Ester AcylTransfer Acyltransferases (GPAT/AGPAT) CoA_Ester->AcylTransfer Pathway A: Lipid Flux LplA Engineered LplA (Lipoic Acid Ligase) CoA_Ester->LplA Pathway B: Protein Tagging PL_TAG Incorporation into Phospholipids & TAGs AcylTransfer->PL_TAG Membrane Membrane/Lipid Droplet Localization PL_TAG->Membrane Click Click Reaction (DBCO-Fluorophore) Membrane->Click ProteinTag Ligation to LAP-Fusion Protein LplA->ProteinTag ProteinTag->Click Imaging Fluorescence Microscopy / LC-MS Analysis Click->Imaging

Caption: Metabolic trajectory of 9-ANA from uptake to activation (CoA) and divergence into bulk lipid synthesis or enzymatic protein ligation.[1][2][3][4][5]

Experimental Protocol: Metabolic Labeling of Adherent Cells

This protocol is optimized for mammalian cell lines (e.g., HeLa, HEK293, CHO) to visualize bulk lipid distribution.[2][3][4]

Reagents & Preparation
ReagentSpecificationPreparation Notes
This compound >95% PurityDissolve in high-quality DMSO to 100 mM stock.[1][2][3][4][5] Store at -20°C under Argon.
Labeling Medium DMEM/RPMISupplement with 10% Dialyzed FBS or 1% Fatty Acid-Free BSA .[1][2][3][4][5] Note: Standard FBS contains competing endogenous lipids.[1][2][3][4]
Click Reagent DBCO-Cy5 or Alexa Fluor 488 AlkyneDissolve to 1-5 mM in DMSO.[1][2][3][4][5]
Fixative 4% Paraformaldehyde (PFA)Freshly prepared in PBS (pH 7.4).[2][4][5]
Step-by-Step Workflow
Phase 1: Pulse Labeling[1][2][3][4]
  • Seeding: Plate cells on glass coverslips to reach 60-70% confluency.

  • Probe Preparation: Dilute the 100 mM 9-ANA stock into the Labeling Medium to a final concentration of 50–100 µM .

    • Critical Step: Vortex vigorously.[1][2][3][4] If precipitation occurs, complex the fatty acid with BSA by incubating at 37°C for 15 minutes before adding to cells.[2][3][4]

  • Incubation: Replace culture media with the 9-ANA Labeling Medium. Incubate at 37°C / 5% CO₂ for 4 to 16 hours .

    • Short Pulse (4h): Visualizes rapid uptake and initial trafficking.

    • Long Pulse (16h/Overnight): Visualizes steady-state membrane incorporation and lipid droplet accumulation.[1][2][3][4][5]

Phase 2: Wash & Fixation[1][2][3][4][5]
  • Wash: Aspirate media.[1][2][3][4] Wash cells 3x with ice-cold PBS + 0.1% BSA (removes surface-bound probe).[1][2][3][4][5]

  • Fixation: Incubate with 4% PFA for 15 minutes at Room Temperature (RT).

  • Permeabilization: Wash 2x with PBS.[1][2][3][4] Permeabilize with 0.1% Triton X-100 (or Saponin for lipid droplet preservation) for 10 minutes.[2][3][4][5]

Phase 3: Click Chemistry (CuAAC Method)

Note: For lipid imaging, CuAAC is often preferred over SPAAC if the fluorophore size is a concern, but Copper can degrade some lipid structures.[2][3][4] If using DBCO (Copper-free), skip the catalyst mix.[2][3][4][5]

  • Reaction Mix Preparation: Prepare fresh in PBS:

    • Fluorophore-Alkyne: 10 µM[1][2][3][4][5][7]

    • CuSO₄: 1 mM[1][2][3]

    • THPTA (Ligand): 2 mM (Premix Cu and Ligand before adding)[2][3][4][5]

    • Sodium Ascorbate: 10 mM (Add last)[2][3][4][5]

  • Staining: Add reaction mix to cells. Incubate for 30–60 minutes at RT in the dark.

  • Wash: Wash 3x with PBS containing 1 mM EDTA (removes copper ions) and 1% Tween-20 to reduce background.[1][2][3][4][5]

  • Mounting: Mount coverslips with DAPI-containing media and image.

Data Analysis & Interpretation

When analyzing fluorescence microscopy data derived from 9-ANA labeling, specific patterns indicate different metabolic events:

ObservationInterpretation
Punctate Cytosolic Staining Incorporation into Lipid Droplets (LDs) . 9-ANA is readily esterified into Triglycerides (TAGs) and stored in LDs.[1][2][3][4][5]
Reticular Staining Localization to the Endoplasmic Reticulum (ER) , the site of phospholipid synthesis.[2][4][5]
Plasma Membrane Staining Successful trafficking of newly synthesized phospholipids (PC/PE) to the cell surface.[2][4][5]
Mitochondrial Colocalization Potential targeting for beta-oxidation.[1][2][3][4][5] Note: High mitochondrial signal may indicate "stalled" oxidation if the azide interferes with breakdown.[1][2][3][4]

Troubleshooting & Optimization

Issue: High Background / Non-Specific Staining

  • Cause: Unreacted fluorophore sticking to hydrophobic membranes.[1][2][3][4]

  • Solution: Increase washing stringency post-click reaction. Use 1% BSA or 0.1% Tween-20 in washes.[1][2][3][4][5] Ensure the "Pulse" concentration does not exceed 100 µM, as excess fatty acid can form micelles that stick to glass.[2][3][4]

Issue: Low Signal Intensity

  • Cause: Competition with endogenous lipids.[1][2][3][4]

  • Solution: Use Dialyzed FBS or Fatty Acid-Free BSA in the labeling medium.[1][2][3][4][5] Endogenous lipids in standard serum outcompete the probe for uptake transporters (CD36).[2][3][4][5]

Issue: Cell Toxicity

  • Cause: Detergent effect of free fatty acids or copper toxicity.[1][2][3][4]

  • Solution: Pre-complex 9-ANA with BSA (1:3 molar ratio) before adding to cells. Switch to Copper-Free (DBCO) click chemistry if morphological toxicity is observed during fixation.[1][2][3][4][5]

References

  • Uttamapinant, C., et al. (2010). A fluorophore ligase for site-specific protein labeling inside living cells.[2][3][4] Proc Natl Acad Sci U S A. (Describes the use of this compound as a substrate for engineered LplA).[2][3][4][5] [2][3][4][5]

  • Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry.[2][3][4] ACS Chemical Biology.[1][2][3][4] (Foundational text on fatty acid alkyne/azide labeling protocols).

  • Patent US20170362266A1. Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions.[1][2][3][4] (Lists this compound as a metabolic nutrient for tissue functionalization).

  • Grevin, D., et al. (1986). Metabolic incorporation of 9-(2-anthryl)-nonanoic acid... into the membrane lipids.[1][2][3][4][5] (Early characterization of C9-fatty acid analog incorporation into phospholipids).[1][2][3][4][5]

Sources

Methodological & Application

protocol for metabolic labeling with 9-azidononanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Labeling of Lipid Pools using 9-Azidononanoic Acid (9-ANA)

Executive Summary

Metabolic labeling with azide-functionalized fatty acids represents a paradigm shift from radioactive tracers (


H-palmitate) to fluorescence/affinity-based detection. This compound (9-ANA)  is a medium-chain fatty acid (MCFA) analog (

). Unlike longer chain probes (e.g., 15-azidopentadecanoic acid) which specifically mimic palmitate for protein

-palmitoylation, 9-ANA is utilized to probe medium-chain fatty acid uptake, oxidation, and elongation pathways, as well as specific acylation events on proteins and glycoconjugates.

This guide addresses the primary failure point in lipid labeling: poor solubility and bioavailability of the probe. We provide a validated method for BSA-complexation ensuring efficient cellular uptake, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.

Mechanistic Principle

The protocol relies on the cell's endogenous acyl-CoA synthetases to activate 9-ANA into 9-azidononanoyl-CoA . Once activated, the probe enters the lipid biosynthetic machinery, where it is incorporated into phospholipids, neutral lipids, or acylated proteins.

The Bioorthogonal Workflow:

  • Pulse: Cells are fed 9-ANA complexed with BSA.

  • Incorporation: Metabolic enzymes utilize the probe as a substrate.

  • Chase/Lysis: Unincorporated probe is washed away.

  • Ligation: The azide handle (

    
    ) reacts with an alkyne-tagged reporter (Fluorophore or Biotin) via CuAAC.
    

G cluster_0 Step 1: Preparation cluster_1 Step 2: Cellular Metabolism cluster_2 Step 3: Detection BSA BSA Carrier Complex 9-ANA:BSA Complex BSA->Complex ANA 9-ANA (Free Acid) ANA->Complex Uptake Cellular Uptake Complex->Uptake Media Supplement CoA Acyl-CoA Synthetase Uptake->CoA Incorp Lipid/Protein Incorporation CoA->Incorp Activated Azide-CoA Click CuAAC Reaction (+ Alkyne-Tag) Incorp->Click Lysis/Fixation Readout Fluorescence/Mass Spec Click->Readout

Figure 1: Workflow for metabolic labeling using 9-ANA. The critical step is the formation of the BSA complex to mimic physiological fatty acid transport.

Critical Reagent Preparation: The BSA-Complexation

Why this matters: Free fatty acids are cytotoxic and precipitate in aqueous media. Adding 9-ANA dissolved in DMSO directly to cell culture media results in microprecipitation, leading to heterogeneous labeling and artifacts. You must conjugate 9-ANA to fatty-acid-free Bovine Serum Albumin (BSA).

Materials
  • This compound (9-ANA): (Stock: 100 mM in DMSO).

  • Fatty Acid-Free BSA: (Crucial: Do not use standard Fraction V BSA which is loaded with endogenous lipids).

  • 150 mM NaCl solution.

Protocol: Preparation of 10x Stock (5 mM 9-ANA / 10% BSA)
  • Prepare BSA Solution: Dissolve fatty acid-free BSA in 150 mM NaCl to a final concentration of 10% (w/v). Filter sterilize (0.22 µm). Warm to 37°C .[1][2]

  • Prepare 9-ANA: Dilute the 100 mM DMSO stock of 9-ANA into a small volume of 150 mM NaCl (pre-warmed to 37°C) to create a transient suspension.

    • Note: If the solution turns cloudy, proceed immediately to the next step.

  • Conjugation: Dropwise, add the 9-ANA suspension to the stirring, warm BSA solution.

    • Target Ratio: 3-5 moles of Fatty Acid per mole of BSA.

  • Incubation: Stir at 37°C for 30–60 minutes. The solution should become optically clear as the hydrophobic fatty acid binds to the hydrophobic pockets of albumin.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Cell Labeling & Click Chemistry

Phase A: Metabolic Labeling
  • Seed Cells: Plate cells (e.g., HeLa, RAW 264.7) to reach 70-80% confluency on the day of labeling.

  • Pulse: Replace culture media with fresh media containing 50 µM – 100 µM 9-ANA (diluted from the BSA-complexed stock).

    • Control: Incubate a parallel set of cells with vehicle (BSA only) or unlabeled nonanoic acid.

  • Incubation Time:

    • Lipid Flux/Uptake: 1 – 4 hours.

    • Protein Lipidation:[3] 6 – 18 hours (requires protein synthesis and modification cycles).

  • Wash: Remove media. Wash cells 3x with ice-cold PBS to arrest metabolism and remove surface-bound probe.

Phase B: Fixation and Permeabilization (For Imaging)

If performing Proteomics, skip to Lysis.

  • Fix: Incubate with 4% Paraformaldehyde (PFA) in PBS for 15 min at RT.

  • Wash: 2x with PBS.

  • Permeabilize: Incubate with 0.1% Triton X-100 in PBS for 5-10 min.

    • Note: Saponin is preferred if preserving membrane lipid architecture is critical, but Triton X-100 is standard for protein-bound signals.

  • Block: 3% BSA in PBS for 30 min.

Phase C: Copper-Catalyzed Click Reaction (CuAAC)

The click reaction must be performed in a specific order to prevent copper precipitation.

Reaction Cocktail (Prepare fresh):

Component Stock Conc. Final Conc. Order of Addition
PBS - Buffer 1
Alkyne-Fluorophore 1 mM (DMSO) 1 - 10 µM 2

| CuSO


  | 50 mM (H

O) | 1 mM | 3 | | THPTA (Ligand) | 100 mM (H

O) | 2 mM | 4 (Mix with CuSO

first) | | Sodium Ascorbate | 100 mM (Fresh) | 10 mM | 5 (Start Reaction) |
  • Pre-mix Step: Premix CuSO

    
     and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) before adding to the cocktail. This protects proteins/lipids from Cu(I)-induced oxidation.
    
  • Incubation: Add cocktail to cells. Incubate for 30–60 minutes at Room Temperature in the dark.

  • Wash: Wash 3x with PBS containing 1 mM EDTA (removes excess copper) and 0.1% Tween-20 (reduces background).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Non-specific sticking of hydrophobic dye.Increase washing steps with 1% Tween-20 or MeOH wash (if lipids are fixed). Use a more hydrophilic dye (e.g., Sulfo-Cy5-Alkyne).
No Signal Poor uptake or failed Click reaction.1. Verify BSA conjugation (solution must be clear).2. Use fresh Sodium Ascorbate (it oxidizes rapidly in air).3. Increase probe concentration to 200 µM.
Cell Toxicity Detergent effect of free fatty acid.Ensure 9-ANA is fully complexed to BSA. Reduce concentration.
Spotty/Punctate Staining Microprecipitation of probe.Do not add DMSO stock directly to media. Use the BSA-complexation protocol described in Section 3.

References

  • Thiele, C., et al. (2012).[3][4] Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology, 7(12), 2004-2011. Link

    • Foundational paper establishing f
  • Greaves, J., & Chamberlain, L. H. (2014). DHHC palmitoyl transferases: substrate interactions and (patho)physiology. Trends in Biochemical Sciences, 39(10), 481-493. Link

    • Context for protein lipidation mechanisms.[3][4]

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135-138. Link

    • Establishes the click-proteomics workflow for lipid
  • Gaebler, A., et al. (2013).[3][5] Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays.[3] Journal of Lipid Research, 54(6), 1661-1669. Link

    • Provides technical details on lipid-BSA complexation and enzym

Sources

optimal concentration of 9-azidononanoic acid for cell incubation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of 9-Azidononanoic Acid (9-ANA) for Metabolic Labeling in Cell Culture

Executive Summary

This compound (9-ANA) is a medium-chain fatty acid (MCFA) analog functionalized with a terminal azide group. It serves as a potent bioorthogonal probe for studying lipid metabolism, fatty acid uptake kinetics, and specific protein acylation events via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike long-chain analogs (e.g., 15-azidopentadecanoic acid), 9-ANA mimics medium-chain fatty acids (C9), which exhibit distinct uptake mechanisms and metabolic fates—often bypassing the carnitine transport system for direct mitochondrial oxidation. This guide provides a validated protocol for optimizing 9-ANA concentration, emphasizing the critical balance between signal intensity and lipotoxicity.

Recommended Starting Concentration: 50 µM (complexed with BSA). Optimization Range: 10 µM – 100 µM .

Scientific Rationale & Mechanism

To generate reproducible data, researchers must understand the physiological behavior of the probe:

  • Cellular Uptake: 9-ANA enters cells via passive diffusion or specific fatty acid transporters (FATP/CD36).

  • Metabolic Incorporation: Once cytosolic, it is activated by Acyl-CoA Synthetases to form 9-azidononanoyl-CoA. It then partitions into:

    • Phospholipids: Incorporation into cell membranes (membrane dynamics).

    • Protein Acylation: Post-translational modification of proteins (though less common than myristoylation/palmitoylation, specific MCFA modifications occur).

    • β-Oxidation: Rapid degradation in mitochondria (signal loss).

  • The "Signal-to-Noise" Challenge:

    • Too Low (<10 µM): Rapid β-oxidation depletes the probe before sufficient incorporation occurs.

    • Too High (>100 µM): Leads to "detergent effects" (membrane disruption), mitochondrial stress, and non-specific background binding.

Experimental Workflow

The following diagram illustrates the critical path from probe preparation to visualization.

G cluster_0 Preparation cluster_1 Incubation (Pulse) cluster_2 Detection (Click) Node1 9-ANA Stock (100 mM in DMSO) Node2 BSA Complexation (1:3 BSA:FA Ratio) Node1->Node2 Dilute Node3 Cell Uptake (4-12 Hours) Node2->Node3 Treat Cells Node4 Metabolic Incorporation Node3->Node4 Acyl-CoA Synthase Node5 Fixation & Permeabilization Node4->Node5 Wash Node6 CuAAC Reaction (Fluorophore-Alkyne) Node5->Node6 Label

Caption: Workflow for metabolic labeling with 9-ANA. Critical checkpoint is the BSA complexation to prevent toxicity.

Detailed Protocol

Phase 1: Reagent Preparation (The "BSA Shift")

Free fatty acids are cytotoxic. You must conjugate 9-ANA to Fatty Acid-Free Bovine Serum Albumin (BSA) before adding it to cells.

  • Stock Solution: Dissolve this compound in high-quality anhydrous DMSO to 100 mM . Store at -20°C.

  • BSA Carrier Solution: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

  • Conjugation (The 10x working stock):

    • To make a 500 µM conjugated stock (10x for a 50 µM final):

    • Add 5 µL of 100 mM 9-ANA Stock to 995 µL of warm (37°C) media containing 1% BSA.

    • Note: Vortex immediately to prevent precipitation. Incubate at 37°C for 15 minutes to allow albumin binding.

Phase 2: Cell Incubation (Pulse)
  • Seed Cells: Plate cells (e.g., HeLa, HEK293, or primary adipocytes) to reach 70-80% confluency.

  • Wash: Rinse cells 1x with warm PBS to remove serum lipids which compete with the probe.

  • Pulse: Add the 9-ANA/BSA media.

    • Standard: 50 µM 9-ANA.

    • Duration: 4 to 12 hours. (Longer times >12h often lead to high background due to probe degradation).

  • Chase (Optional): To study turnover, replace with media containing 200 µM non-labeled nonanoic acid for 1-4 hours.

Phase 3: Fixation & Click Reaction
  • Wash: Rinse 3x with ice-cold PBS to stop metabolism and remove surface-bound probe.

  • Fix: 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Permeabilize: 0.1% Triton X-100 in PBS for 5 min (if targeting intracellular lipids). Skip if targeting cell-surface lipids.

  • Click Cocktail: Prepare fresh:

    • PBS (Balance)

    • CuSO4 (1 mM)

    • THPTA Ligand (5 mM) - Essential to protect proteins from oxidation.

    • Sodium Ascorbate (10 mM) - Add last.

    • Alkyne-Fluorophore (e.g., TAMRA-Alkyne, 10 µM).

  • Reaction: Incubate cells with cocktail for 30-60 min at RT in the dark.

  • Wash: 3x with PBS containing 1% Tween-20 to remove non-specifically bound dye.

Optimization Matrix & Data Interpretation

Use this table to troubleshoot and refine your concentration based on cell type.

ParameterLow Conc. (10-25 µM)Optimal (50 µM) High Conc. (100-200 µM)
Signal Intensity Weak / PunctateRobust / Membranous Very High / Saturated
Background NegligibleLow High (Non-specific sticking)
Cell Morphology NormalNormal Rounding / Detachment (Lipotoxicity)
Metabolic Fate Rapid OxidationBalanced Incorporation Lipid Droplet Accumulation (Stress)
Recommended For Sensitive Primary CellsCell Lines (HeLa, CHO) Resistant Lines / Short Pulses (<2h)

Toxicity Warning: If you observe vacuolization (foamy cytoplasm) or cell detachment, reduce concentration to 25 µM and increase incubation time slightly, or increase the BSA:Probe ratio.

References

  • Thiele, C., et al. (2012). "Alkynyl fatty acids as bioorthogonal probes for lipid imaging." Angewandte Chemie International Edition. Link

    • Foundational text on fatty acid click chemistry labeling concentr
  • Gaebler, A., et al. (2016). "Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification." Journal of Lipid Research. Link

    • Details the metabolic fate of azido-f
  • Greco, F., et al. (2025). "Metabolic Labeling of Glycans with Azido Sugars for Visualization." ResearchGate.[1][2] Link

    • Provides comparative context for azido-probe concentr
  • Sigma-Aldrich Application Guide. "Antibiotic Kill Curve and Metabolic Labeling Concentrations." Link

    • General reference for cytotoxicity thresholds in mammalian cell culture.

Sources

Application Note: Preparation and BSA-Conjugation of 9-Azidononanoic Acid for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparing 9-Azidononanoic Acid Stock Solutions for Biological Assays Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This compound is a medium-chain fatty acid analog functionalized with a terminal azide group. It serves as a potent metabolic reporter for studying lipid trafficking, protein lipidation (N-myristoylation), and membrane dynamics via bioorthogonal "click" chemistry (CuAAC or SPAAC). However, its hydrophobic nature presents significant solubility challenges in aqueous biological media. Direct addition of organic stock solutions to cell culture often results in microprecipitation and cytotoxicity, leading to experimental artifacts. This guide details a field-proven protocol for preparing stable this compound stock solutions and, critically, complexing them with Bovine Serum Albumin (BSA) to ensure physiological uptake and minimal cytotoxicity.

Chemical & Physical Properties

Understanding the physicochemical constraints of the reagent is the first step to a reproducible assay.

PropertyDescription
Compound Name This compound
Molecular Weight ~199.25 g/mol (Free Acid) / ~241.27 g/mol (Azide Salt)*
Solubility (Organic) Soluble in DMSO, Ethanol, DMF (>50 mM)
Solubility (Aqueous) Poor/Insoluble (requires carrier protein)
Stability Stable at -20°C; Azide group is light-sensitive over long periods
Appearance Colorless to pale yellow oil or low-melting solid

*Note: Molecular weight may vary slightly depending on the specific salt form or purity supplied by the vendor. Always verify the Certificate of Analysis (CoA).

Pre-formulation Considerations (Expertise & Logic)

The "Solvent Shock" Fallacy

Novice researchers often attempt to dilute a DMSO stock of fatty acids directly into cell culture media. This fails for two reasons:

  • Microprecipitation: Upon contact with the aqueous phase, hydrophobic fatty acids precipitate into microscopic micelles or crystals that are not bioavailable, leading to false negatives.

  • Cytotoxicity: High local concentrations of organic solvents or free fatty acids (detergent effect) can lyse cell membranes.

The BSA Solution

To mimic physiological transport, fatty acids must be bound to albumin.[1] Serum albumin contains high-affinity hydrophobic pockets that solubilize fatty acids and facilitate their transfer to cellular transport proteins (e.g., CD36, FATPs).

  • Requirement: Use Fatty Acid-Free (FAF) BSA .[2] Standard BSA contains endogenous lipids that will compete with your labeled probe, reducing signal sensitivity.

Protocol: Preparation of Primary Stock Solution (100 mM)

This non-aqueous stock is the stable form for long-term storage.

Materials:

  • This compound (Neat oil or solid)[3]

  • Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol

  • Glass vials (Amber glass preferred to protect from light)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Calculate: Determine the volume of solvent required to achieve a 100 mM concentration.

    • Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × 0.1]

  • Solubilize: Add the calculated volume of anhydrous DMSO or Ethanol to the vial containing the this compound.

  • Mix: Vortex vigorously for 30–60 seconds. If the compound is a solid, ensure no particulates remain.

  • Preserve: Overlay the solution with a gentle stream of Nitrogen or Argon gas to displace oxygen and prevent oxidation of the aliphatic chain.

  • Storage: Cap tightly and store at -20°C . Stable for 6–12 months.

Protocol: Preparation of BSA-Conjugated Working Solution (The "Gold Standard")

This protocol generates a 5 mM fatty acid / 5% BSA complex (approximate 6:1 molar ratio), which is water-soluble and ready for cell culture addition.

Materials:

  • Primary Stock Solution (100 mM in DMSO/EtOH from Step 3)

  • Fatty Acid-Free BSA (Lyophilized powder)

  • 150 mM NaCl solution or PBS (pH 7.4)[2]

  • Water bath (heated to 37°C)

  • 0.22 µm Syringe Filter (PES or Cellulose Acetate)

Step-by-Step Methodology:

  • Prepare BSA Vehicle:

    • Dissolve FAF-BSA in 150 mM NaCl (or PBS) to a final concentration of 10% (w/v) (approx. 1.5 mM).

    • Example: Dissolve 1.0 g of FAF-BSA in 10 mL of warm PBS.

    • Filter sterilize using a 0.22 µm filter.

    • Pre-warm this solution to 37°C .

  • Prepare Intermediate Dilution (Saponification - Optional but Recommended):

    • Expert Tip: If using the free acid form, a slight alkaline shift helps solubility. Dilute the required amount of 100 mM stock 1:10 into 10 mM NaOH (in water) to create a 10 mM intermediate. If using the salt form, dilute into warm PBS.

    • Simplified: You can often skip this and add the organic stock directly if the drop rate is slow enough.

  • Conjugation (The Critical Mixing Step):

    • Place the warm 10% BSA solution on a magnetic stirrer with a small stir bar.

    • Slowly add the 100 mM this compound stock dropwise to the stirring BSA solution.

    • Target Ratio: To achieve a final 5 mM Fatty Acid concentration in 5% BSA, mix equal volumes of a 10 mM FA intermediate and the 10% BSA solution.

    • Direct Method: Add 50 µL of 100 mM Stock directly into 950 µL of warm 5% BSA solution while vortexing immediately.

  • Incubation:

    • Incubate the mixture at 37°C for 15–30 minutes with gentle agitation. This allows the fatty acid to enter the hydrophobic binding pockets of the albumin.

    • Visual Check: The solution should appear clear to slightly opalescent, but not cloudy or precipitating .

  • Final Filtration:

    • Sterile filter the conjugated solution (0.22 µm) to remove any potential micro-aggregates.

    • Use Immediately or store at 4°C for up to 1 week. Do not freeze BSA conjugates as it denatures the protein.

Experimental Workflow & Visualization

The following diagram illustrates the critical path from raw chemical to cellular assay, highlighting the decision points for solvent selection and conjugation.

G cluster_0 Preparation Phase Raw This compound (Solid/Oil) Stock Primary Stock 100 mM in DMSO Raw->Stock Dissolve Conjugation Conjugation Step Dropwise Addition + 30 min Incubation Stock->Conjugation Slow Add BSA_Prep Prepare 10% BSA (Fatty Acid Free) in PBS @ 37°C BSA_Prep->Conjugation Mix Working Working Solution 5 mM FA / 5% BSA Conjugation->Working Filter Cells Cell Treatment (Final: 10-100 µM) Working->Cells Dilute 1:50 - 1:100 Click Click Chemistry Labeling & Analysis Cells->Click Lyse/Fix

Caption: Logical workflow for converting hydrophobic this compound into a bioavailable BSA-complexed reagent.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Cloudy Solution Precipitation of fatty acid.Solution was too cold or addition was too fast. Re-warm to 37°C and sonicate briefly. Ensure BSA is FAF grade.[2][4]
Cell Toxicity High DMSO or Free FA.Ensure final DMSO concentration is <0.1%. Use the BSA-conjugation method to buffer the detergent effect.
No Signal Oxidation or Poor Uptake.Check stock age. Verify uptake with a positive control (e.g., Azido-Palmitate). Ensure cells are metabolically active.

Safety & Handling

  • Azide Hazard: While organic azides with low C/N ratios (<3) are explosive, this compound (C9) is relatively stable. However, avoid contact with strong acids (forms hydrazoic acid) and heavy metals.

  • PPE: Wear gloves, safety goggles, and a lab coat. Handle neat oil in a fume hood.

  • Disposal: Dispose of azide-containing waste in designated containers; do not pour down the drain to prevent accumulation in lead pipes.

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Available at: [Link]

  • Thiele, C., et al. (2012). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry.[] Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Bio-Protocol. Fatty Acid Conjugation to Bovine Serum Albumin. Available at: [Link]

Sources

Technical Guide: Metabolic Labeling of Membrane Proteins with 9-Azidononanoic Acid (9-ANA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating membrane protein lipidation, specifically focusing on the use of 9-Azidononanoic Acid (9-ANA) as a bioorthogonal metabolic probe.[1]

While 15-azidopentadecanoic acid (15-AZP) and 12-azidododecanoic acid (12-ADA) are standard for palmitoylation and myristoylation respectively, 9-ANA (C9) serves as a unique medium-chain fatty acid analog .[1] It is particularly valuable for probing protein octanoylation , studying fatty acid transport (e.g., via Fatty Acyl-CoA Synthetase) , and acting as a substrate for engineered Lipoic Acid Ligases (LplA) .[1]

Part 1: Introduction & Mechanism[1]

The Probe: this compound

This compound (9-ANA) is a saturated fatty acid analog containing a nine-carbon backbone terminated by an azide (


) group.[1][2] It functions as a bioorthogonal chemical reporter, mimicking endogenous medium-chain fatty acids (like octanoic acid, C8) and, to a lesser extent, myristic acid (C14).
Mechanism of Action

The utility of 9-ANA relies on the promiscuity of cellular acyl-CoA synthetases and acyltransferases.[1]

  • Cellular Entry: 9-ANA crosses the cell membrane via passive diffusion or fatty acid transporters (FATP/CD36).[1]

  • Metabolic Activation: Inside the cytosol, it is converted to 9-Azidononanoyl-CoA by Fatty Acyl-CoA Synthetases (FACS).[1]

  • Protein Incorporation:

    • N-Myristoyltransferase (NMT) Promiscuity: While NMT prefers C14 substrates, it can accept shorter analogs like 9-ANA, incorporating them into N-terminal glycines of nascent proteins.[1]

    • Octanoylation: 9-ANA mimics octanoate, the substrate for Ghrelin O-acyltransferase (GOAT), allowing specific labeling of octanoylated peptides.[1]

    • LplA Ligation: In engineered systems, 9-ANA is a substrate for Lipoic Acid Ligase (LplA) mutants (e.g., W37V), which ligate it onto specific acceptor peptides (LAP tag).[1]

  • Bioorthogonal "Click" Reaction: The azide handle remains inert until reacted with an alkyne-functionalized probe (fluorophore or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Pathway Visualization

MetabolicLabeling NA This compound (Extracellular) NA_Cyto 9-ANA (Cytosol) NA->NA_Cyto Transport FACS Enzyme: Acyl-CoA Synthetase NA_Cyto->FACS CoA 9-Azidononanoyl-CoA FACS->CoA Activation NMT Enzyme: N-Myristoyltransferase (or GOAT/LplA) CoA->NMT Labeled Azide-Labeled Membrane Protein NMT->Labeled Acylation Protein Nascent Polypeptide Protein->NMT Membrane Membrane Localization Labeled->Membrane Trafficking Click Click Reaction (TAMRA-Alkyne) Membrane->Click Analysis

Figure 1: Metabolic fate of 9-ANA from cellular entry to membrane incorporation and chemoselective ligation.[1]

Part 2: Application Note & Critical Parameters

Experimental Design Matrix

Before initiating the protocol, select parameters based on your target abundance and cell type.

ParameterRecommended RangeNotes
Concentration 50 µM – 100 µM < 50 µM may yield weak signals; > 200 µM can induce toxicity or alter lipid metabolism.[1]
Labeling Duration 4 – 16 Hours Shorter pulses (4h) capture rapid turnover; overnight (16h) ensures steady-state labeling.[1]
Media Conditions Reduced Serum (0.5 - 2%) Serum albumin (BSA/FBS) binds fatty acids.[1] Reduce serum to maximize probe bioavailability.
Controls DMSO Vehicle Essential to subtract background fluorescence.[1]
Competition Palmitate/Myristate (10x) Co-incubation with excess natural fatty acid validates specificity.[1]
Toxicity & Solubility[1]
  • Stock Solution: Dissolve 9-ANA in DMSO to 50-100 mM . Store at -20°C or -80°C.

  • Stability: The azide group is stable in physiological conditions but light-sensitive over long periods; keep stocks dark.[1]

  • Cytotoxicity: 9-ANA is generally less toxic than longer-chain analogs, but morphology should be monitored during >24h incubations.[1]

Part 3: Detailed Protocol

Phase 1: Metabolic Labeling (Pulse)

Objective: Incorporate 9-ANA into the membrane proteome of living cells.[1]

  • Seed Cells: Plate mammalian cells (e.g., HEK293, HeLa, Jurkat) to reach 70-80% confluency on the day of labeling.

  • Prepare Labeling Media:

    • Dilute 9-ANA stock (e.g., 100 mM) into warm culture medium (DMEM/RPMI) to a final concentration of 100 µM .

    • Critical: Use medium with reduced FBS (1%) or dialyzed FBS to prevent the probe from being sequestered by serum albumin.

  • Pulse Incubation:

    • Aspirate old media and wash cells once with PBS (warm).

    • Add the 9-ANA labeling media.[1]

    • Incubate at 37°C / 5% CO₂ for 6–16 hours .

  • Harvest:

    • Aspirate media.

    • Wash cells 2x with ice-cold PBS to remove unincorporated free fatty acid.[1]

    • Harvest cells by scraping (adherent) or centrifugation (suspension) at 500 x g for 5 min.

Phase 2: Lysis & Membrane Fractionation (Enrichment)

Objective: Isolate membrane proteins and remove cytosolic background. Note: If total protein analysis is sufficient, skip fractionation.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, 1x Protease Inhibitors).

    • Note: Avoid EDTA if using Copper-Catalyzed Click Chemistry downstream (EDTA chelates Cu).[1] If EDTA is necessary for lysis, ensure it is removed via desalting or precipitation.

  • Incubation: Rotate at 4°C for 30 min.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant (Solubilized Membrane Proteome).

  • Protein Quantification: Measure concentration using BCA assay. Adjust all samples to 1–2 mg/mL .

Phase 3: Click Chemistry Reaction (CuAAC)

Objective: Conjugate the Azide-labeled proteins with a TAMRA-Alkyne or Biotin-Alkyne reporter.[1]

Reaction Mix Setup (per 100 µL sample): Add reagents in the following order to prevent precipitation.

ReagentStock Conc.Final Conc.Volume (for 100 µL)
Lysate 2 mg/mL~1.8 mg/mL90 µL
Reporter (e.g., TAMRA-Alkyne) 1 mM (in DMSO)20 µM 2 µL
THPTA (Ligand) 10 mM (in Water)100 µM 1 µL
CuSO₄ 50 mM (in Water)1 mM 2 µL
Sodium Ascorbate 100 mM (Fresh!)5 mM 5 µL
  • Premixing Tip: Premix CuSO₄ and THPTA (1:2 molar ratio usually, or as above) before adding to the lysate to protect proteins from copper-induced oxidation.

  • Incubation: Vortex gently. Incubate for 1 hour at Room Temperature in the dark.

  • Termination: Stop reaction by protein precipitation (Methanol/Chloroform) or by adding 4x SDS-Loading Buffer directly (if running gel immediately).

Phase 4: Downstream Analysis[1]
Option A: In-Gel Fluorescence (Visualization)[1][3]
  • Precipitation (Recommended): Methanol-chloroform precipitate the clicked protein to remove excess free fluorophore.[1] Resuspend in 1x SDS Loading Buffer.

  • SDS-PAGE: Load 20-50 µg of protein per lane.[1]

  • Imaging: Scan the gel on a fluorescence scanner (e.g., Typhoon, ChemiDoc) using the appropriate channel (e.g., 532 nm for TAMRA).

  • Total Protein Stain: Post-scan, stain with Coomassie Blue to verify loading.

Option B: Streptavidin Enrichment (Proteomics)[1]
  • Use Biotin-Alkyne in the click reaction.[1]

  • Precipitate proteins to remove free biotin.

  • Resuspend in PBS + 0.2% SDS.

  • Incubate with Streptavidin-Agarose beads for 2 hours.

  • Wash beads stringently (1% SDS, then 4M Urea) to remove non-specific binders.

  • Elute via on-bead tryptic digestion for Mass Spectrometry.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Free probe not removedPerform Methanol/Chloroform precipitation after the click reaction.
No Signal Serum interferenceReduce FBS concentration to 1% during the pulse labeling.
Protein Precipitation Copper toxicityPremix CuSO₄ with THPTA ligand before adding to lysate.[1]
Weak Signal Low incorporationIncrease probe concentration to 100 µM or extend pulse to 16h.

Part 5: References

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic engineering.[3] Nature Chemical Biology, 6(7), 498–506. Link

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. Link

  • Uttamapinant, C., et al. (2010). A fluorogenic probe for imaging specific protein oxidation in living cells (discussing LplA and azide probes). Angewandte Chemie, 49(16), 2857–2860. Link[1]

  • Black, P. N., et al. (2000). Affinity labeling fatty acyl-CoA synthetase with 9-p-azidophenoxy nonanoic acid. Journal of Biological Chemistry, 275, 38547-38553. Link

  • Hang, H. C., et al. (2007). Chemical probes for the global profiling of fatty-acylated proteins. Journal of the American Chemical Society, 129(10), 2744–2745. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing 9-Azidononanoic Acid Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9-azidononanoic acid (9-AN). This guide is designed for researchers, scientists, and drug development professionals who are utilizing 9-AN for metabolic labeling and click chemistry applications in mammalian cells. As a fatty acid analog, 9-AN can introduce unintended cytotoxic effects. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate these effects and ensure the integrity of your experiments.

I. Understanding the Challenge: The Basis of this compound Cytotoxicity

This compound is a powerful tool for studying post-translational modifications and protein dynamics. However, as a modified short-chain fatty acid, its introduction into cellular systems is not always benign. The cytotoxicity of 9-AN can arise from several factors, including its concentration, the duration of cell exposure, and the specific metabolic state of the cell line being used. The observed cytotoxicity is often a result of the cumulative effects of metabolic disruption, induction of apoptosis, and oxidative stress. Understanding these underlying mechanisms is crucial for developing effective mitigation strategies.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the use of this compound.

Q1: What are the primary mechanisms of this compound cytotoxicity?

A1: While direct studies on 9-AN are limited, evidence from related fatty acid analogs suggests several potential mechanisms. Saturated fatty acids can induce apoptosis through the intrinsic pathway, which involves the mitochondrial release of cytochrome c and subsequent activation of caspase-9[1]. Fatty acids can also impact mitochondrial membrane potential and lead to the opening of the mitochondrial permeability transition pore (PTP)[2][3][4]. Furthermore, disruptions in fatty acid metabolism can lead to cellular stress and the initiation of programmed cell death.

Q2: At what concentration does this compound typically become toxic?

A2: The cytotoxic threshold for 9-AN is highly cell-type dependent. For sensitive cell lines, concentrations as low as 10-20 µM may elicit a cytotoxic response, while more robust cell lines may tolerate up to 100 µM or higher. It is imperative to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic working concentration.

Q3: How does the duration of incubation with this compound affect cell viability?

A3: Longer incubation times generally lead to increased cytotoxicity. For many applications, an incubation period of 16-24 hours is a common starting point. However, if you observe significant cell death, consider reducing the incubation time. For some experiments, a shorter pulse with a higher concentration of 9-AN may be effective while minimizing toxicity.

Q4: Can the click chemistry reaction itself be a source of cytotoxicity?

A4: Absolutely. The copper(I) catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a known cytotoxic agent. It is crucial to use a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, to minimize copper-induced toxicity[5]. Optimizing the copper concentration is also critical; typically, concentrations between 50 and 100 µM are recommended for sufficient catalytic activity with manageable toxicity[6].

Q5: Are there less toxic alternatives to this compound?

A5: The choice of a metabolic label depends on the specific biological process being studied. For some applications, other azide- or alkyne-containing molecules, such as analogs of other fatty acids, amino acids (e.g., L-azidohomoalanine, AHA), or sugars, may be suitable alternatives with different toxicity profiles. It is advisable to consult the literature for your specific application to see what other metabolic labels have been successfully used.

III. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during experiments with this compound.

Issue 1: High Levels of Cell Death Observed After 9-AN Incubation

Q: I've treated my cells with 9-AN and see a significant decrease in viability. What are my immediate troubleshooting steps?

A: Your primary goal is to find the optimal balance between labeling efficiency and cell health. Here is a systematic approach to troubleshoot this issue:

  • Confirm Cytotoxicity with a Standard Assay: First, quantify the extent of cell death using a reliable viability assay. The MTT, resazurin, or LDH release assays are all suitable options[7][8][9]. This will provide a baseline for your optimization efforts.

  • Perform a Dose-Response and Time-Course Experiment: This is the most critical step.

    • Dose-Response: Test a range of 9-AN concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for a fixed incubation time (e.g., 24 hours).

    • Time-Course: Using a sub-lethal concentration identified from your dose-response curve, test different incubation times (e.g., 4, 8, 16, 24 hours).

  • Consider Co-treatment with Protective Agents:

    • Unsaturated Fatty Acids: Co-incubation with an unsaturated fatty acid, such as oleic acid or linoleic acid, can mitigate the lipotoxicity of saturated fatty acid analogs[1][10]. A 1:1 or 2:1 ratio of unsaturated fatty acid to 9-AN is a good starting point.

    • N-acetylcysteine (NAC): As an antioxidant, NAC can counteract oxidative stress[11][12]. However, be aware that NAC can also induce apoptosis in some cell types, so its protective effect is context-dependent[13]. A preliminary experiment to test the effect of NAC alone on your cells is recommended.

Data Presentation: Recommended Starting Concentrations for 9-AN and Protective Agents
Agent Cell Type Starting Concentration Range Notes
This compoundGeneral Mammalian10 - 50 µMHighly cell-type dependent. Always perform a dose-response curve.
Oleic Acid / Linoleic AcidCo-treatment10 - 100 µMUse in a 1:1 or 2:1 molar ratio with 9-AN.
N-acetylcysteine (NAC)Co-treatment1 - 5 mMTest for intrinsic toxicity in your cell line before use as a protective agent.
Experimental Workflow: Optimizing 9-AN Concentration

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed cells in a 96-well plate B Treat with a range of 9-AN concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) A->B C Incubate for a fixed time (e.g., 24h) B->C D Perform MTT or other viability assay C->D E Determine the IC50 and optimal non-toxic concentration D->E F Seed cells in a 96-well plate G Treat with optimal 9-AN concentration F->G H Incubate for varying durations (e.g., 4, 8, 16, 24h) G->H I Perform viability assay H->I J Identify the shortest effective incubation time I->J G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway A High Concentration of 9-AN B Metabolic Disruption / Oxidative Stress A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation F->G H Apoptosis G->H

Caption: Postulated intrinsic apoptotic pathway initiated by 9-AN.

IV. Concluding Remarks

The successful use of this compound in metabolic labeling experiments hinges on the careful management of its potential cytotoxicity. By systematically optimizing the concentration and incubation time, and by considering the use of protective agents, researchers can minimize off-target effects and ensure the generation of reliable and reproducible data. This guide provides a framework for troubleshooting common issues, but it is essential to empirically validate these strategies for your specific experimental system.

V. References

  • Chen, G., et al. (2015). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Experimental and Therapeutic Medicine, 9(4), 1265-1272. [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kudo, N., et al. (2023). A comprehensive toxicological analysis of trans-fatty acids (TFAs) reveals a pro-apoptotic action specific to industrial TFAs counteracted by polyunsaturated FAs. Scientific Reports, 13(1), 5895. [Link]

  • Garg, P., & DiRusso, C. C. (2000). Affinity labeling fatty acyl-CoA synthetase with 9-p-azidophenoxy nonanoic acid and the identification of the fatty acid-binding site. Journal of Biological Chemistry, 275(49), 38537-38543. [Link]

  • Fan, Y., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 412. [Link]

  • Artwohl, M., et al. (2007). Saturated free fatty acids and apoptosis in microvascular mesangial cells: palmitate activates pro-apoptotic signaling involving caspase 9 and mitochondrial release of endonuclease G. Journal of Biological Chemistry, 282(19), 14539-14549. [Link]

  • Le, A., et al. (2001). Cellular redox state and its relationship to the inhibition of clonal cell growth and the induction of apoptosis during all-trans retinoic acid exposure in acute myeloblastic leukemia cells. Leukemia & Lymphoma, 42(4), 737-748. [Link]

  • Gueguen, N., et al. (2012). Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria. International Journal of Molecular Sciences, 13(12), 16858-16874. [Link]

  • Wang, Q., et al. (2019). 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans. Chinese Journal of Chemistry, 37(10), 1043-1048. [Link]

  • Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Humana Press. [Link]

  • Schonfeld, P., & Reiser, G. (2006). Effects of fatty acids on mitochondria: implications for cell death. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1762(2), 169-176. [Link]

  • Lupu, R., & Menendez, J. A. (2006). Inhibition of Fatty-acid Synthase Induces Caspase-8-mediated Tumor Cell Apoptosis by Up-regulating DDIT4. Journal of Biological Chemistry, 281(48), 37139-37149. [Link]

  • Sies, H., & Jones, D. P. (2020). Redox signaling at the crossroads of human health and disease. Redox Biology, 34, 101564. [Link]

  • Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349. [Link]

  • Confluore. (n.d.). Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.[Link]

  • Lee, H. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1294-1306. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo.[Link]

  • Aremu, A., et al. (2017). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. Journal of Toxicology, 2017, 8257672. [Link]

  • Gornicka, A., et al. (2024). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. International Journal of Molecular Sciences, 25(3), 1709. [Link]

  • Schonfeld, P., & Reiser, G. (2006). Effects of fatty acids on mitochondria: Implications for cell death. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1762(2), 169-176. [Link]

  • Gao, M., et al. (2007). Alterations of Cellular Redox State During NNK-Induced Malignant Transformation and Resistance to Radiation. Molecular Carcinogenesis, 46(6), 466-475. [Link]

  • Basini, G., et al. (2022). Perfluorooctanoic Acid (PFOA) Induces Redox Status Disruption in Swine Granulosa Cells. Veterinary Sciences, 9(6), 254. [Link]

  • Dieterich, D. C., et al. (2008). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

  • Avrutsky, M. I., & Troy, C. M. (2021). Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. Frontiers in Cell and Developmental Biology, 9, 706994. [Link]

  • Li, C. Y., et al. (2013). N-acetylcysteine dose-dependently reduces TNF-α cellular toxicity. Journal of Biomedical Science, 20(1), 1-8. [Link]

  • Area-Gomez, E., & Schon, E. A. (2017). Mitochondria-Associated Membrane Dysfunction in Neurodegeneration and Its Effects on Lipid Metabolism, Calcium Signaling, and Cell Fate. Cold Spring Harbor Perspectives in Biology, 9(3), a024072. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • Riss, T.L., et al. (2016). Cell Viability Assays Assay Guidance Manual. ResearchGate. [Link]

  • Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(51), 9879-9883. [Link]

  • Pop, O. L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • Servais, H., et al. (2006). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. Kidney International, 69(10), 1747-1755. [Link]

  • Slee, E. A., et al. (2000). Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage. Journal of Biological Chemistry, 275(41), 31848-31854. [Link]

  • Di Paola, M., et al. (2006). Arachidonic acid induces specific membrane permeability increase in heart mitochondria. FEBS Letters, 580(3), 775-781. [Link]

  • Ginter, T., & Lakin, N. D. (2016). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Journal of Visualized Experiments, (118), 54891. [Link]

  • Li, S., et al. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Communications, 53(1), 187-190. [Link]

  • Bertozzi, C. R., et al. (2004). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society, 126(49), 15942-15943. [Link]

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Technical Support Center: Strategies for Solubilizing 9-Azidononanoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Bioconjugation Division

Welcome to the technical support center for 9-azidononanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile linker in their experiments. We understand that the physicochemical properties of this compound can present challenges, particularly its limited solubility in aqueous buffers. This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome these issues and ensure the success of your experiments.

Understanding the Core Challenge: The Physicochemistry of this compound

This compound is a bifunctional molecule widely used in bioconjugation, particularly in "click chemistry" applications. Its structure consists of two key parts: a nine-carbon aliphatic chain and a terminal carboxylic acid. This duality is the root of the solubility problem.

  • The Hydrophobic Tail: The -(CH₂)₈- chain is a long, nonpolar, and water-repelling (hydrophobic) structure. As the length of the carbon chain in fatty acids increases, their solubility in water decreases significantly.[1][2]

  • The Hydrophilic Head: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding with water, making it hydrophilic.

The poor water solubility of the parent compound, nonanoic acid (0.3 g/L), illustrates the dominant effect of the hydrophobic tail.[3][4] The key to solubilization lies in manipulating the hydrophilic head group.

The Critical Role of pKa

The acidity of the carboxylic acid group is defined by its pKa, which for the parent nonanoic acid is approximately 4.96.[3][4] This value is the pH at which the carboxylic acid (-COOH) and its deprotonated carboxylate form (-COO⁻) are present in equal concentrations.

  • Below pKa (pH < 4.96): The protonated, neutral -COOH form dominates. This form is significantly less soluble in water.

  • Above pKa (pH > 4.96): The deprotonated, negatively charged -COO⁻ form (nonanoate) dominates. The ionic charge makes this form vastly more soluble in water.

Therefore, controlling the pH of your buffer is the most powerful tool for improving the solubility of this compound.

Insoluble This compound (R-COOH) Predominantly Insoluble Soluble 9-Azidononanoate (R-COO⁻) Soluble Anion Insoluble->Soluble Soluble->Insoluble Low_pH Low pH (pH < pKa) High_pH High pH (pH > pKa) start Start: This compound Solubility Issue q_solvent Is your system tolerant to small amounts (<5%) of organic solvent (DMSO, EtOH)? start->q_solvent q_ph Is your experiment sensitive to a temporary pH increase (e.g., to pH 8-9)? q_solvent->q_ph No protocol_cosolvent Use Protocol 2: Co-Solvent Dissolution q_solvent->protocol_cosolvent Yes protocol_ph Use Protocol 1: pH-Mediated Solubilization q_ph->protocol_ph Yes protocol_combined Consider a Combined Approach: Dissolve in co-solvent, then add to a slightly basic buffer. q_ph->protocol_combined No

Caption: Workflow for selecting a solubilization protocol.

Data Summary and Method Comparison
Physicochemical Properties
PropertyValueSource
Compound This compound-
Molecular Formula C₉H₁₇N₃O₂[5]
Molar Mass 199.25 g/mol -
Parent Compound Nonanoic Acid[3][4]
pKa (Nonanoic Acid) ~4.96[3][4]
Solubility in Water (Nonanoic Acid) ~0.3 g/L (1.9 mM) at 25-30°C[3][4]
Comparison of Solubilization Methods
MethodProsConsBest For
pH-Mediated - Avoids organic solvents.- Results in a true aqueous solution.- Requires temporary increase in pH.- May require re-adjustment of final pH.Sensitive biological systems where organic solvents must be excluded (e.g., some cell cultures, in vivo studies).
Co-Solvent - Fast and straightforward.- Excellent for preparing high-concentration stock solutions.- Introduces an organic solvent.- Risk of precipitation if diluted improperly or too much.General laboratory use, bioconjugation reactions, and high-throughput screening where speed is essential.
References
  • Pelargonic acid - Wikipedia. Wikipedia. [Link]

  • Nonanoic Acid | C9H18O2 | CID 8158 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound azide | C9H17N6O2- | CID 158841250 - PubChem. National Center for Biotechnology Information. [Link]

  • Vorland, C. H., et al. (1998). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Journal of Lipid Research, 39(10), 2109-2114. [Link]

  • Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure... - PMC. National Center for Biotechnology Information. [Link]

  • Kallwass, S., et al. (2020). An in-depth examination of fatty acid solubility limits in biotherapeutic protein formulations containing polysorbate 20 and polysorbate 80. International Journal of Pharmaceutics, 591, 119934. [Link]

  • Is azide group is stable in acid amine coupling reaction condition? - ResearchGate. ResearchGate. [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. Quora. [Link]

  • Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Long-chain Fatty Acids : r/Biochemistry - Reddit. Reddit. [Link]

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signal enhancement techniques for 9-azidononanoic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Azidononanoic Acid (9-ANA) Detection

Status: Operational Agent: Senior Application Scientist Ticket ID: 9-ANA-OPT-2024

Mission Statement

You are accessing the Advanced Lipidomics Support Hub . This guide is designed for researchers experiencing low incorporation rates, high background noise, or signal quenching when using This compound (9-ANA) for metabolic labeling. 9-ANA is an azide-functionalized fatty acid analog (often used as a surrogate for myristic or palmitic acid) that requires bioorthogonal ligation (Click Chemistry) for visualization.

Our goal is to transition your workflow from "detectable" to "quantifiable" using signal enhancement and noise suppression protocols.

Module 1: The Core Reaction (Optimizing CuAAC)

The Problem: Standard Click Chemistry protocols (CuSO4 + Ascorbate) often degrade lipid membrane integrity and produce high background noise due to copper-induced oxidation.

The Solution: Use Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The use of stabilizing ligands is not optional for lipid imaging; it is mandatory to protect the fluorophore and the membrane architecture.

Protocol: Ligand-Optimized Labeling

Reagents Required:

  • Target: 9-ANA labeled cells (Fixed).

  • Detection Reagent: Alkyne-Fluorophore (e.g., Alkyne-488) or Alkyne-Biotin.

  • Catalyst System: CuSO4, Sodium Ascorbate.[1]

  • Critical Ligand: BTTAA or THPTA (BTTAA is superior for membrane preservation).

Step-by-Step Workflow:

  • Fixation: Fix cells in 4% Paraformaldehyde (PFA) for 15 min. Do not use Glutaraldehyde (causes high autofluorescence).

  • Permeabilization: 0.1% Saponin (for membrane lipids) or 0.1% Triton X-100 (if total lipid extraction is not a concern) for 10 min.

  • Blocking: Incubate in 3% BSA in PBS for 30 min to block non-specific hydrophobic binding of the dye.

  • Reaction Cocktail Preparation (Prepare fresh in order):

    • PBS (buffer)

    • Ligand (BTTAA): 50 µM

    • CuSO4: 10 µM (Premix Ligand + Cu before adding to prevent precipitation)

    • Alkyne-Dye: 1–5 µM

    • Sodium Ascorbate: 2.5 mM (Add last to initiate).

  • Incubation: 30–60 minutes at Room Temperature in the dark.

  • Washing: Wash 3x with PBS containing 1% BSA (The BSA wash "soaks up" unreacted hydrophobic dye).

Why this works: The BTTAA ligand chelates Cu(I), preventing it from generating Reactive Oxygen Species (ROS) that destroy fluorophores and oxidize lipids, while accelerating the click reaction rate [1].

Module 2: Signal Amplification (The "Nuclear Option")

The Problem: 9-ANA incorporation into specific proteins (N-myristoylation) is often substoichiometric, resulting in signals too weak for standard confocal microscopy.

The Solution: Tyramide Signal Amplification (TSA) .[2][3][4][5] Instead of one fluorophore per lipid, this method deposits hundreds of fluorophores near the target site via enzymatic catalysis.

Protocol: TSA for 9-ANA

Concept: 9-ANA (Azide) + Alkyne-Biotin


 Streptavidin-HRP 

Tyramide-Fluorophore.

Step-by-Step Workflow:

  • Click Reaction: Perform the reaction as in Module 1, but substitute the Alkyne-Fluorophore with Alkyne-Biotin (10 µM) .

  • Wash: 3x PBS with 1% BSA.

  • Enzyme Binding: Incubate with Streptavidin-HRP (Horseradish Peroxidase) diluted 1:500 in blocking buffer for 30 min.

  • Wash: 3x PBS (Critical to remove unbound HRP).

  • Amplification: Add Tyramide-Fluorophore (e.g., Tyramide-Alexa 594) in amplification buffer containing 0.0015% H2O2.

  • Reaction Time: 2–10 minutes (Monitor closely; over-incubation increases background).

  • Stop: Wash extensively with PBS to quench the radical reaction.

Why this works: HRP converts the Tyramide-Fluorophore into a short-lived radical. This radical covalently binds to electron-rich Tyrosine residues on proteins immediately adjacent to the 9-ANA lipid. This creates a "cluster" of signal around the single lipid event [2].

Module 3: Visualizing the Workflows

The following diagrams illustrate the logical flow of the standard vs. amplified detection pathways.

G cluster_0 Cellular Phase cluster_1 Detection Phase cluster_2 Signal Output Cell Live Cell Culture Pulse Pulse: 9-ANA (Azide) Cell->Pulse Fix Fixation (PFA) Pulse->Fix Click CuAAC Reaction (Ligand Protected) Fix->Click Direct Direct Detect: Alkyne-Fluorophore Click->Direct High Abundance Amp Amplification: Alkyne-Biotin Click->Amp Low Abundance Micro Confocal Microscopy Direct->Micro TSA TSA Step: Strep-HRP + Tyramide Amp->TSA TSA->Micro 100x Signal

Figure 1: Decision tree for 9-ANA detection. Choose "Amplification" path for low-abundance lipid modifications.

Module 4: Advanced Detection (SERS)

The Problem: Fluorescence quenching or autofluorescence makes optical imaging impossible.

The Solution: Surface-Enhanced Raman Scattering (SERS) .[6][7] Alkynes and Azides have a unique vibrational signature in the "silent region" (1800–2300 cm⁻¹) of the Raman spectrum, free from cellular interference.

Technique: Instead of a fluorophore, use Silver (Ag) or Gold (Au) Nanoparticles functionalized with alkynes. When these click to the 9-ANA, the localized surface plasmon resonance (LSPR) enhances the Raman signal of the azide-alkyne triazole bond by factors of


 to 

.

Benefit: Zero background.[1][8] The cell does not naturally vibrate in the alkyne/azide frequency range [3].

Troubleshooting & FAQs

Q1: My background is high even with BSA blocking. Why?

  • Diagnosis: Dye Aggregation. Many fluorescent alkynes (especially Cy5/Cy7 derivatives) are hydrophobic and stick to lipid membranes.

  • Fix:

    • Switch to Sulfo-Cyanine dyes (more water-soluble).

    • Include 10% DMSO in your click reaction buffer to keep the dye solubilized.

    • Perform a "Chase Wash": After labeling, wash with PBS containing 10 µM of the unlabeled parent fatty acid (non-azide) to displace non-specifically bound lipids.

Q2: I see signal in the Golgi, but I expect it at the Plasma Membrane.

  • Diagnosis: Metabolic processing time. 9-ANA mimics myristic/palmitic acid. If you pulse for too long (>4 hours), the lipid is internalized and trafficked to the Golgi for complex lipid synthesis.

  • Fix: Shorten pulse time to 10–30 minutes for visualizing initial uptake or plasma membrane association.

Q3: The cells look shriveled after the Click reaction.

  • Diagnosis: Copper Toxicity.

  • Fix: You are likely using too much Copper or no ligand.

    • Reduce CuSO4 to 10 µM .

    • Increase Sodium Ascorbate to 2.5 mM .

    • MANDATORY: Use BTTAA or THPTA ligand (1:5 ratio with Copper) [1].

Data Summary: Technique Comparison

FeatureDirect FluorescenceTSA AmplificationSERS
Sensitivity Moderate (

molecules)
High (

molecules)
Ultra-High (Single molecule potential)
Spatial Resolution Diffraction Limited (~200nm)Reduced (Tyramide diffusion ~100nm radius)Diffraction Limited
Background Moderate (Autofluorescence)Low (Specific enzymatic turnover)Zero (Silent Region)
Complexity LowHighVery High

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Thiele, C., Papan, C., Hoelper, D., Kusserow, K., Gaebler, A., & Schoene, M. (2012). Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology. Link

  • Yamakoshi, H., Dodo, K., Palonpon, A., Ando, J., Fujita, K., Kawata, S., & Sodeoka, M. (2012). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells. Journal of the American Chemical Society. Link

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Validation & Comparative

A Researcher's Guide to Quantifying 9-Azidononanoic Acid Uptake Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cell biology and drug development, understanding how cells acquire and utilize essential molecules is paramount. Fatty acids, in particular, are not only crucial building blocks for cellular membranes and energy storage but are also increasingly recognized as key players in signaling pathways that drive cancer progression.[1][2][3] The ability to track and quantify the uptake of fatty acids into living cells is therefore a critical experimental need.

This guide provides an in-depth comparison of the uptake of 9-azidononanoic acid (9-AzN), a versatile metabolic labeling reagent, across different cell lines. 9-AzN is a fatty acid analog that contains a bioorthogonal azide group. This chemical handle allows for the selective tagging of cells that have taken up the molecule, using a highly specific and efficient reaction known as "click chemistry".[4][5] By coupling this metabolic labeling with quantitative techniques like flow cytometry, we can gain precise insights into the differential fatty acid metabolism of various cell types.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design choices, ensuring a robust and reproducible workflow.

The Scientific Rationale: Why Compare 9-AzN Uptake in Different Cell Lines?

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival.[1][3] One of the hallmarks of this altered metabolism is a dysregulated handling of fatty acids.[1][2] Some cancer cells upregulate the de novo synthesis of fatty acids, while others become more reliant on scavenging exogenous fatty acids from their environment.[3] This heterogeneity in fatty acid metabolism across different cancer types, and even within a single tumor, has significant implications for therapeutic strategies.

The differential uptake of 9-AzN can serve as a proxy for a cell line's reliance on external fatty acid sources. This information is critical for:

  • Identifying Metabolic Phenotypes: Classifying cell lines based on their fatty acid uptake capacity can reveal fundamental differences in their metabolic wiring.

  • Mechanistic Studies: Correlating 9-AzN uptake with the expression levels of known fatty acid transporters, such as the SLC27 family of proteins, can elucidate the molecular machinery responsible for fatty acid import.[6]

  • Drug Development: For therapies targeting fatty acid metabolism, understanding which cancer types are most dependent on exogenous fatty acids is crucial for patient stratification and predicting treatment response.

This guide will focus on a comparative analysis of three distinct human cancer cell lines:

  • HeLa (Cervical Adenocarcinoma): A widely used epithelial cell line known for its robust growth and well-characterized metabolic profile.

  • A549 (Lung Carcinoma): An epithelial cell line derived from a lung adenocarcinoma, representing a common and metabolically active cancer type.

  • Jurkat (Acute T-Cell Leukemia): A suspension cell line representing a hematological malignancy, which may exhibit distinct metabolic dependencies compared to adherent epithelial cells.[7]

Experimental Workflow: From Metabolic Labeling to Quantitative Analysis

The overall experimental workflow is a two-step process: (1) metabolic labeling of cells with 9-AzN, and (2) detection of incorporated 9-AzN via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with a fluorescently tagged alkyne probe, followed by quantification using flow cytometry.[4]

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Detection & Quantification start Seed Cells (HeLa, A549, Jurkat) incubation Incubate with this compound (9-AzN) start->incubation wash1 Wash to Remove Excess 9-AzN incubation->wash1 fix_perm Fix and Permeabilize Cells wash1->fix_perm Proceed to Detection click_reaction Perform Click Chemistry with Fluorescent Alkyne Probe fix_perm->click_reaction wash2 Wash to Remove Unreacted Probe click_reaction->wash2 flow_cytometry Analyze by Flow Cytometry wash2->flow_cytometry data_analysis Quantify Mean Fluorescence Intensity flow_cytometry->data_analysis

Figure 1. A schematic overview of the experimental workflow for the quantitative analysis of this compound uptake in cultured cells.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls at each stage.

Part 1: Metabolic Labeling of Cells with this compound

Rationale: This initial step involves providing the cells with 9-AzN, which they will take up and incorporate into their metabolic pathways, primarily through acylation of proteins and lipids. The duration and concentration of 9-AzN exposure are critical parameters that should be optimized for each cell line to ensure sufficient signal without inducing cytotoxicity.

Materials:

  • HeLa, A549, and Jurkat cell lines

  • Complete culture medium appropriate for each cell line

  • This compound (9-AzN)

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • For adherent cells (HeLa, A549), seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

    • For suspension cells (Jurkat), seed 5 x 10^5 cells per well in a 6-well plate.

  • Preparation of 9-AzN Working Solution: Prepare a 100 µM working solution of 9-AzN in the appropriate complete culture medium.

  • Metabolic Labeling:

    • Aspirate the old medium from the wells (for adherent cells) or gently centrifuge the plate and aspirate the supernatant (for suspension cells).

    • Add 2 mL of the 9-AzN working solution to each well.

    • As a negative control, add 2 mL of complete culture medium without 9-AzN to a separate set of wells.

    • Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Washing:

    • Adherent cells (HeLa, A549):

      • Aspirate the 9-AzN-containing medium.

      • Wash the cells twice with 2 mL of ice-cold PBS.

      • Trypsinize the cells and collect them in a 15 mL conical tube.

      • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Suspension cells (Jurkat):

      • Transfer the cells to a 15 mL conical tube.

      • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

      • Wash the cell pellet twice by resuspending in 5 mL of ice-cold PBS and repeating the centrifugation step.

  • Proceed to Fixation and Permeabilization: After the final wash, the cell pellets are ready for the click chemistry detection step.

Part 2: Click Chemistry Detection and Flow Cytometry Analysis

Rationale: The azide group incorporated into the cellular components via 9-AzN is now ready to be "clicked" to a fluorescent probe containing a terminal alkyne. This copper-catalyzed reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the molecules that incorporated 9-AzN.[8][9] Fixation and permeabilization of the cells are necessary to allow the click chemistry reagents to access the intracellular compartments.

Materials:

  • Cell pellets from Part 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris-hydroxypropyltriazolylmethylamine (THPTA)

  • Flow cytometer

Click Reaction Master Mix (prepare fresh):

  • For each reaction (e.g., 100 µL final volume):

    • PBS: 89 µL

    • Fluorescent alkyne probe (10 mM stock): 1 µL (final concentration 100 µM)

    • CuSO4 (50 mM stock): 2 µL (final concentration 1 mM)

    • TCEP (50 mM stock): 4 µL (final concentration 2 mM)

    • THPTA (50 mM stock): 4 µL (final concentration 2 mM)

Procedure:

  • Fixation:

    • Resuspend the cell pellet in 500 µL of 4% PFA.

    • Incubate for 15 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 1 mL of PBS.

  • Permeabilization:

    • Resuspend the cell pellet in 500 µL of 0.1% Triton X-100 in PBS.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 1 mL of PBS.

  • Click Reaction:

    • Resuspend the cell pellet in 100 µL of the freshly prepared Click Reaction Master Mix.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Add 1 mL of PBS to the tube and centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission in the appropriate channel for the chosen fluorophore (e.g., FITC channel for Alexa Fluor 488).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the mean fluorescence intensity (MFI) of the gated population for each sample.

    • Subtract the MFI of the no-9-AzN control to determine the specific fluorescence signal due to 9-AzN uptake.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nine_azn_ext This compound (extracellular) fatp Fatty Acid Transporter (e.g., SLC27A) nine_azn_ext->fatp Uptake nine_azn_int This compound (intracellular) fatp->nine_azn_int metabolism Incorporation into Proteins & Lipids nine_azn_int->metabolism labeled_biomolecules Azide-Labeled Biomolecules metabolism->labeled_biomolecules

Figure 2. A simplified diagram illustrating the cellular uptake and metabolic incorporation of this compound.

Comparative Data Analysis and Interpretation

The quantitative data obtained from the flow cytometry analysis will allow for a direct comparison of 9-AzN uptake across the different cell lines.

Table 1: Hypothetical Quantitative Data for 9-AzN Uptake

Cell LineMean Fluorescence Intensity (MFI) - No 9-AzN ControlMean Fluorescence Intensity (MFI) - 9-AzN LabeledSpecific 9-AzN Uptake (MFI)Fold Change vs. HeLa
HeLa505505001.0
A54965126512002.4
Jurkat402402000.4

Interpretation of Hypothetical Results:

  • A549 cells in this hypothetical scenario show the highest uptake of 9-AzN, suggesting a greater reliance on exogenous fatty acids compared to the other cell lines. This could be linked to a higher expression of fatty acid transporters or a more active lipid metabolism.[10]

  • HeLa cells exhibit a moderate level of 9-AzN uptake, serving as a baseline for comparison.

  • Jurkat cells show the lowest uptake, which might indicate a preference for de novo fatty acid synthesis or a lower overall rate of lipid metabolism compared to the adherent cancer cell lines.[7]

These findings would prompt further investigation into the underlying molecular mechanisms. For instance, one could perform qPCR or Western blotting to assess the expression levels of various SLC27 family members in each cell line and correlate them with the observed 9-AzN uptake.

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure thorough washing steps to remove all unbound fluorescent probe. Consider using a quenching agent if background remains an issue.

  • Low Signal: Optimize the concentration of 9-AzN and the incubation time. Ensure the click chemistry reagents are fresh and properly prepared.

  • Cell Viability: High concentrations of 9-AzN or the click chemistry reagents can be toxic. Perform a dose-response curve to determine the optimal, non-toxic concentrations for each cell line.

  • Choice of Click Chemistry: While copper-catalyzed click chemistry is robust, copper ions can be toxic to cells. For live-cell imaging applications, consider using a copper-free click chemistry approach, such as strain-promoted alkyne-azide cycloaddition (SPAAC).[11]

Conclusion

The quantitative analysis of this compound uptake provides a powerful tool to dissect the metabolic diversity of different cell lines. By combining metabolic labeling with the precision of click chemistry and the high-throughput nature of flow cytometry, researchers can gain valuable insights into the role of fatty acid metabolism in health and disease. This guide provides a comprehensive framework for designing, executing, and interpreting such studies, empowering scientists to explore the intricate world of cellular metabolism with confidence and scientific rigor.

References

  • Click chemistry for labeling and detection of biomolecules. ResearchGate. Available at: [Link]

  • Labeling proteins on live mammalian cells using click chemistry. Springer Nature Experiments. Available at: [Link]

  • SLC27 fatty acid transport proteins. PMC. Available at: [Link]

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC. Available at: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. PMC. Available at: [Link]

  • Comparison of the Fatty Acid Metabolism Pathway in Pan-Renal Cell Carcinoma: Evidence from Bioinformatics. PMC. Available at: [Link]

  • Different fatty acid composition between normal and malignant cell lines. Riordan Clinic. Available at: [Link]

  • Metabolic capacity of HeLa compared to A549. ResearchGate. Available at: [Link]

  • Viability of A549, HeLa, Caco-2, U937, and Jurkat cells 48 and 96 h... ResearchGate. Available at: [Link]

  • Metabolic pathway analysis of cancer cell lines reveals... ResearchGate. Available at: [Link]

  • Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. ResearchGate. Available at: [Link]

  • Novel Paired Cell Lines for the Study of Lipid Metabolism and Cancer Stemness of Hepatocellular Carcinoma. PMC. Available at: [Link]

Sources

Comparative Guide: Azide-Functionalized vs. Alkynyl Fatty Acids in Metabolic Labeling

[1]

Part 1: Executive Summary

In the field of metabolic labeling, Alkynyl Fatty Acids (Alk-FAs) have historically been the default choice due to the minimal steric footprint of the terminal alkyne group. However, this guide argues that Azide-Functionalized Fatty Acids (N₃-FAs) offer a distinct and critical advantage in specific high-value applications: Live-Cell Imaging and Copper-Sensitive Proteomics.

While Alk-FAs generally offer higher enzymatic incorporation rates due to their smaller size, their detection relies almost exclusively on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The toxicity of copper catalysts renders Alk-FAs unsuitable for tracking dynamic lipid trafficking in living systems.

The Verdict:

  • Choose Alkynyl-FAs for: Fixed-cell imaging, global proteomic profiling (mass spec), and maximizing incorporation efficiency in restrictive enzymes.

  • Choose Azide-FAs for: Live-cell dynamics , pulse-chase dual labeling, and biological systems sensitive to oxidative stress (ROS) or metal-induced protein precipitation.

Part 2: Technical Comparison & Mechanism

The "Copper Bottleneck"

The defining difference lies not in the fatty acid itself, but in the reaction required for detection.

  • Alkynyl-FA Limitation: To detect an alkyne-tagged lipid, you must react it with an azide probe. Strained azides (for copper-free reaction) are chemically unstable and difficult to synthesize. Therefore, Alkynyl-FAs almost always require CuAAC (Copper-Catalyzed Click).

    • Consequence: Cu(I) is cytotoxic, generates Reactive Oxygen Species (ROS), and induces lipid peroxidation—ironically destroying the very lipids you are studying.

  • Azide-FA Advantage: To detect an azide-tagged lipid, you react it with an alkyne probe.[1] Strained Alkynes (e.g., DBCO, BCN) are stable, commercially available, and highly reactive. This enables SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)—a completely copper-free reaction.

    • Consequence: Labeling can occur in live cells with zero toxicity, preserving membrane integrity and protein function.

Physicochemical & Kinetic Profile[2]
FeatureAlkynyl-Fatty Acids (Alk-FA)Azide-Functionalized Fatty Acids (N₃-FA)
Steric Size Small (~linear 2-carbon extension). Mimics natural FA well.Moderate (3 nitrogen atoms). Slightly bulkier/polar.
Enzymatic Incorporation High efficiency (accepted by most acyl-transferases).Moderate to High (enzyme dependent; e.g., NMT prefers C12-N3 over C12-Alk).
Detection Chemistry CuAAC (Requires Copper catalyst).[2][3][4][5][6][7]SPAAC (Copper-Free) or Staudinger Ligation.
Live Cell Compatible? No (Copper kills cells/permeabilizes membranes).Yes (via DBCO/BCN probes).
Background Noise Low, but "Thiol-Yne" addition can occur in rich proteomes.Very Low (Azides are bio-inert in mammalian cells).
Multiplexing Used as "Pulse" in dual-labeling.Used as "Chase" in dual-labeling (orthogonal to Alk-FA).
Dual-Labeling (Pulse-Chase)

Azide-FAs are indispensable for studying lipid turnover. By using an Alk-FA for the "Pulse" (t=0) and an Azide-FA for the "Chase" (t=1hr), researchers can visualize the old vs. new lipid pools simultaneously in the same cell, as the two functional groups are chemically orthogonal.

Part 3: Visualization of Workflows

The following diagrams illustrate the divergent workflows. Note the critical "Cell Fixation" step required for Alkynyl-FAs, which is absent in the Azide-FA live-cell workflow.

LipidLabelingcluster_legendLegendStepStepCriticalCritical ConstraintAdvantageAdvantageCellLive CellsIncubationMetabolic Incubation(4-12 hrs)Cell->IncubationAlk_PathAlkynyl-FA(e.g., 17-ODYA)Incubation->Alk_PathAzide_PathAzide-FA(e.g., 15-Azido-PA)Incubation->Azide_PathFixationFixation & Permeabilization(MANDATORY)Alk_Path->FixationCopper is ToxicWashWash Excess LipidAzide_Path->WashCuAACCuAAC Reaction(CuSO4 + Ascorbate)Fixation->CuAACDeadImgFixed Cell Imaging(Static Snapshot)CuAAC->DeadImgSPAACSPAAC Reaction(DBCO-Fluorophore)Wash->SPAACCopper-FreeLiveImgLive Cell Imaging(Real-time Dynamics)SPAAC->LiveImgMembrane Intact

Caption: Workflow comparison showing the mandatory fixation step for Alkynyl-FAs due to copper toxicity, versus the streamlined live-cell capability of Azide-FAs via SPAAC.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Live-Cell Imaging of Palmitoylation using 15-Azidopentadecanoic Acid (Azide-C16)

Objective: Visualize plasma membrane localization of palmitoylated proteins in real-time without fixation artifacts.

Materials:
  • Probe: 15-Azidopentadecanoic acid (Azide-C16) [Stock: 50 mM in DMSO].

  • Detection Reagent: DBCO-Fluor 488 (or BCN-Fluor) [Stock: 10 mM in DMSO].

  • Control: Palmitic Acid (unlabeled competitor).

  • Cells: HeLa or Jurkat cells.

Step-by-Step Methodology:
  • Pulse Labeling (Metabolic Incorporation):

    • Seed cells to 70% confluency.

    • Wash cells 2x with serum-free media (to remove competing serum lipids).

    • Experimental Group: Incubate with 50 µM Azide-C16 in media + 1% fatty-acid-free BSA for 4 hours.

    • Negative Control: Incubate with 50 µM Azide-C16 + 500 µM Palmitic Acid (10x excess competitor). Note: This validates that the signal is specific to palmitoylation machinery.

    • Background Control: Incubate with DMSO vehicle only.

  • Wash Step (Critical for Signal-to-Noise):

    • Remove media. Wash cells 3x with warm HBSS (Hanks' Balanced Salt Solution).

    • Why: Removes unincorporated Azide-FA from the membrane surface to prevent non-specific fluorophore staining.

  • Copper-Free Labeling (SPAAC):

    • Prepare labeling solution: 5 µM DBCO-Fluor 488 in warm HBSS.

    • Add to cells and incubate for 15-30 minutes at 37°C.

    • Note: DBCO kinetics are slower than CuAAC, but 15-30 mins is sufficient for surface labeling.

  • Quench and Image:

    • Wash cells 3x with warm HBSS to remove excess DBCO probe.

    • Image immediately using Confocal Microscopy (488 nm excitation).

    • Observation: You should see distinct plasma membrane localization. The Negative Control (10x Palmitate) should show significantly reduced fluorescence.

Troubleshooting & Validation:
  • Signal is weak? Azide-FAs are incorporated less efficiently than Alk-FAs. Increase pulse time to 8-12 hours or concentration to 100 µM (monitor cytotoxicity).

  • High Background? DBCO is hydrophobic and can stick to membranes. Perform a "back-wash" with media containing 1% BSA after labeling to sequester sticky fluorophores.

Part 5: References

  • Gao, J., & Bertozzi, C. R. (2024). Bioorthogonal Chemistry: A Decade of Progress in the Complex Biological Milieu. National Institutes of Health. [Link]

    • Context: Foundational review on bioorthogonal chemistry, establishing the toxicity of Cu(I) and the development of SPAAC for live systems.

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods. [Link]

    • Context: Establishes the baseline methodology for Alk-FA labeling and the necessity of CuAAC, highlighting the contrast with modern Azide-FA applications.

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology. [Link]

    • Context: Discusses metabolic incorporation rates of Azide vs. Alkyne analogs and the steric constraints of acyl-transferases.

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. [Link]

    • Context: The seminal paper introducing SPAAC (Azide + Cyclooctyne), the core mechanism enabling the advantages described in this guide.

A Senior Application Scientist's Guide to Selecting the Optimal Click Reagent for 9-Azidononanoic Acid Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers delving into the intricate world of fatty acid metabolism, trafficking, and localization, 9-azidononanoic acid has emerged as a powerful chemical reporter. This fatty acid analog, bearing a bioorthogonal azide group, can be metabolically incorporated into cellular lipids, providing a handle for subsequent visualization and analysis. The success of this approach, however, hinges on the crucial step of "clicking" a probe to the azide. The choice of click chemistry reagent is not merely a matter of preference but a critical experimental parameter that dictates the sensitivity, specificity, and viability of your study.

This guide provides an in-depth comparison of the most prevalent click chemistry reagents for the detection of this compound, grounded in experimental evidence and practical insights. We will navigate the nuances of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with its popular reagents DBCO and BCN, and the Staudinger Ligation, empowering you to make an informed decision for your specific research needs.

The Foundation: Metabolic Labeling with this compound

The journey begins with the introduction of this compound to your cellular system. As a mimic of the natural fatty acid nonanoic acid, it is readily taken up by cells and incorporated into various lipid species by the cellular metabolic machinery.[1] This process effectively tags lipids of interest with a chemical handle—the azide group—that is otherwise absent in biological systems, ensuring the bioorthogonality of the subsequent detection step.[2]

cluster_0 Cellular Environment 9-Azidononanoic_Acid This compound Metabolic_Incorporation Metabolic Incorporation (Fatty Acid Metabolism) 9-Azidononanoic_Acid->Metabolic_Incorporation Uptake Azide-labeled_Lipids Azide-labeled Lipids (e.g., Phospholipids, Triglycerides) Metabolic_Incorporation->Azide-labeled_Lipids Biosynthesis

Figure 1. Metabolic incorporation of this compound into cellular lipids.

A Comparative Analysis of Click Reagents

The choice of click reagent is a trade-off between reaction kinetics, biocompatibility, and ease of use. Below, we dissect the key players.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The quintessential "click" reaction, CuAAC, involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne.[3] This reaction is highly efficient and boasts rapid kinetics.[]

Mechanism: The Cu(I) catalyst activates the terminal alkyne, facilitating a [3+2] cycloaddition with the azide to form a stable triazole linkage.

Azide_Lipid Azide-labeled Lipid Triazole_Product Stable Triazole Linkage Azide_Lipid->Triazole_Product Alkyne_Probe Alkyne-functionalized Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Triazole_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product Catalyzes

Figure 2. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Advantages:

  • High Reaction Rate: CuAAC is significantly faster than copper-free alternatives, enabling rapid labeling.[5]

  • High Efficiency and Specificity: The reaction is highly specific for azides and terminal alkynes, resulting in high yields and minimal off-target labeling.[6][7]

  • Cost-Effective: Terminal alkyne reagents and copper catalysts are generally more affordable than strained cyclooctynes.[5]

Disadvantages:

  • Cytotoxicity: The copper catalyst can be toxic to living cells, primarily due to the generation of reactive oxygen species (ROS).[5][8] This limits its application in live-cell imaging, although protocols with low copper concentrations and protective ligands have been developed.[9]

  • Requirement for Additives: The reaction requires a reducing agent (e.g., sodium ascorbate) to maintain copper in its active Cu(I) state and a stabilizing ligand (e.g., THPTA, BTTAA) to enhance catalyst performance and reduce cytotoxicity.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst.[5] The two most common cyclooctynes are Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).

Mechanism: The high ring strain of the cyclooctyne provides the activation energy for the [3+2] cycloaddition with the azide, forming a stable triazole.

Azide_Lipid Azide-labeled Lipid Triazole_Product Stable Triazole Linkage Azide_Lipid->Triazole_Product Strained_Alkyne Strained Alkyne Probe (DBCO or BCN) Strained_Alkyne->Triazole_Product

Figure 3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

DBCO is a highly reactive cyclooctyne due to its significant ring strain.[]

Advantages:

  • Biocompatible: The absence of a copper catalyst makes it ideal for live-cell imaging.[]

  • Fast Kinetics (for a copper-free reaction): DBCO generally exhibits faster reaction kinetics compared to BCN, especially with aliphatic azides like the one in this compound.[11][12]

  • High Specificity: The reaction is highly bioorthogonal.[]

Disadvantages:

  • Hydrophobicity: DBCO is relatively hydrophobic, which can sometimes lead to non-specific binding and background fluorescence.[12]

  • Larger Size: The bulky nature of the DBCO group could potentially perturb the biological system under study.

BCN is another popular strained alkyne for SPAAC.

Advantages:

  • Biocompatible: Like DBCO, BCN is suitable for live-cell applications.[13]

  • Smaller and More Hydrophilic: Compared to DBCO, BCN is smaller and less hydrophobic, which can reduce steric hindrance and non-specific interactions.[14]

Disadvantages:

  • Slower Kinetics: BCN generally reacts more slowly with aliphatic azides than DBCO.[14] However, it can exhibit faster kinetics with aromatic azides.[11]

Staudinger Ligation

The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a phosphine-based reagent.[2]

Mechanism: The azide reacts with a triarylphosphine bearing an ester trap to form an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.

Azide_Lipid Azide-labeled Lipid Amide_Product Stable Amide Bond Azide_Lipid->Amide_Product Phosphine_Probe Phosphine-based Probe Phosphine_Probe->Amide_Product

Figure 4. The Staudinger Ligation reaction.

Advantages:

  • Highly Biocompatible: The reactants are abiotic and the reaction proceeds under physiological conditions without a catalyst.[2]

  • Minimal Perturbation: The small size of the azide and phosphine groups minimizes potential disruption to biological systems.

Disadvantages:

  • Slower Kinetics: The Staudinger ligation is generally slower than both CuAAC and SPAAC.[7]

  • Potential for Side Reactions: The phosphine reagents can be susceptible to air oxidation.

Quantitative Performance Comparison

FeatureCuAACSPAAC (DBCO)SPAAC (BCN)Staudinger Ligation
Reaction Rate Very FastFastModerateSlow
Biocompatibility Low (Cytotoxic Cu catalyst)HighHighHigh
Live-Cell Imaging Challenging (requires low Cu & ligands)ExcellentExcellentGood
Labeling Efficiency High[6]High[12]Moderate to High[12]Moderate
Specificity/Background High[6]Good (potential for hydrophobic interactions)GoodGood (phosphine can be prone to oxidation)
Reagent Size Small (terminal alkyne)LargeModerateModerate
Cost LowHighHighModerate

Note: The performance characteristics are based on general observations from the literature. Direct quantitative comparisons for this compound may vary depending on the specific experimental conditions.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the metabolic labeling of cells with this compound and its subsequent detection using the discussed click chemistry reagents.

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

Causality Behind Experimental Choices:

  • Saponification and BSA Complexation: Fatty acids have low solubility in aqueous media. Saponification with KOH converts the fatty acid to its more soluble potassium salt. Complexing with fatty acid-free bovine serum albumin (BSA) is crucial for efficient delivery to cells, mimicking the natural transport of fatty acids in the bloodstream.[7]

  • Delipidated Serum: Using delipidated fetal bovine serum (FBS) in the culture medium is recommended to reduce competition from endogenous fatty acids, thereby enhancing the incorporation of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium with delipidated FBS

  • Adherent cells of interest

Procedure:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Saponification: In a glass vial, mix an appropriate volume of the this compound stock solution with an equal volume of 1 M KOH. Heat at 65°C for 30 minutes to facilitate saponification.[7]

  • Complexation with BSA: Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS and warm it to 37°C.

  • Add the warm BSA solution to the saponified fatty acid solution at a 10:1 molar ratio of BSA to fatty acid. Vortex gently to mix.

  • Incubate the mixture at 37°C for 15 minutes to allow for complex formation.

  • Cell Labeling: Aspirate the culture medium from your cells and replace it with fresh medium containing the this compound-BSA complex at the desired final concentration (typically 10-100 µM).

  • Incubate the cells for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation.

  • Wash the cells three times with PBS to remove unincorporated this compound. The cells are now ready for the click reaction.

Protocol 2: Detection of Azide-Labeled Lipids via CuAAC

Causality Behind Experimental Choices:

  • Fixation and Permeabilization: For intracellular labeling, cells are typically fixed and permeabilized to allow the click chemistry reagents to access the azide-labeled lipids.

  • Freshly Prepared Reagents: Sodium ascorbate is prone to oxidation, so it should be prepared fresh. The Cu(I) catalyst is generated in situ from CuSO₄ and a reducing agent.

  • Ligand: A copper-chelating ligand like THPTA or BTTAA is used to stabilize the Cu(I) ion, enhance the reaction rate, and minimize cellular damage.[10]

Materials:

  • Azide-labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Alkyne-fluorophore or alkyne-biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or similar ligand

  • Sodium ascorbate

  • PBS

Procedure:

  • Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Prepare the Click Reaction Cocktail (prepare fresh):

    • For a 1 mL final volume:

      • 880 µL PBS

      • 10 µL of 10 mM alkyne-fluorophore/biotin in DMSO

      • 50 µL of 20 mM CuSO₄ in water

      • 50 µL of 100 mM THPTA in water

      • 10 µL of 1 M sodium ascorbate in water (add last to initiate the reaction)

  • Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Imaging/Analysis: The cells are now ready for fluorescence microscopy or subsequent processing for biotin detection.

Protocol 3: Detection of Azide-Labeled Lipids via SPAAC (DBCO or BCN)

Causality Behind Experimental Choices:

  • Live-Cell Compatibility: This protocol is designed for live-cell imaging, avoiding fixation and permeabilization steps that can introduce artifacts.

  • Direct Addition of Reagent: The strained alkyne reagent is directly added to the cell culture medium.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • DBCO-fluorophore/biotin or BCN-fluorophore/biotin

  • Live-cell imaging medium

  • PBS

Procedure:

  • Wash: Gently wash the azide-labeled live cells twice with pre-warmed PBS.

  • Prepare Labeling Solution: Dilute the DBCO or BCN-functionalized probe to the desired final concentration (typically 1-20 µM) in pre-warmed live-cell imaging medium.

  • Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove excess reagent.

  • Imaging: Immediately proceed with live-cell fluorescence microscopy.

Protocol 4: Detection of Azide-Labeled Lipids via Staudinger Ligation

Causality Behind Experimental Choices:

  • Live-Cell Labeling: Similar to SPAAC, this is a copper-free method suitable for live cells.

  • Phosphine Reagent: A phosphine-based probe (e.g., phosphine-FLAG) is used for detection.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • Phosphine-fluorophore/biotin

  • Live-cell imaging medium

  • PBS

Procedure:

  • Wash: Gently wash the azide-labeled live cells twice with pre-warmed PBS.

  • Prepare Labeling Solution: Dilute the phosphine-functionalized probe to the desired final concentration (typically 25-100 µM) in pre-warmed live-cell imaging medium.

  • Labeling: Add the labeling solution to the cells and incubate for 1-2 hours at 37°C in a cell culture incubator.

  • Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging/Analysis: Proceed with live-cell imaging or cell lysis for subsequent analysis.

Conclusion and Recommendations

The selection of a click reagent for the detection of this compound is a critical decision that should be guided by the specific goals of your experiment.

  • For applications requiring the highest labeling efficiency and where cell viability is not a concern (e.g., fixed-cell imaging, proteomics), CuAAC remains a powerful and cost-effective choice.[6]

  • For live-cell imaging and in vivo studies where cytotoxicity is a major concern, SPAAC is the preferred method.

    • DBCO-based reagents are generally recommended for their faster reaction kinetics, which can be advantageous for detecting low-abundance lipids or for rapid labeling experiments.[12]

    • BCN-based reagents offer a smaller, more hydrophilic alternative that may reduce non-specific binding and steric hindrance, making them a suitable choice when these factors are a concern.[14]

  • Staudinger ligation provides a reliable, biocompatible alternative, particularly when the slower reaction kinetics are acceptable and the potential for phosphine oxidation can be managed.

By carefully considering the trade-offs between these powerful chemical tools, researchers can effectively harness the potential of this compound to illuminate the complex and dynamic world of lipid biology.

References

  • Wang, P., et al. (2016). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 37(11), 1449-1457. [Link]

  • Charron, G., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170), e62381. [Link]

  • Interchim. (n.d.). Click chemistries. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemistry & biology, 21(9), 1075–1101. [Link]

  • Soriano, A., et al. (2009). A "click" on the surface of living cells: a cautionary note. Chemistry & biology, 16(11), 1147–1152.
  • Wikipedia. (2023, December 27). Click chemistry. [Link]

  • Paper, J. M., et al. (2018). Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants. Plant methods, 14, 31. [Link]

  • Lanyon-Hogg, T., et al. (2017). A not-so-ancient grease history: click chemistry and protein lipid modifications. Current opinion in chemical biology, 39, 54–63. [Link]

  • Avanti Polar Lipids. (2025). Fluorescent Probes & Labeled Lipids: FAQ Guide. [Link]

  • Giner, A., et al. (2021). Comparison of the efficiency of BCN and DBCO cyclooctynes to post-functionalize azido-vectors. Scientific reports, 11(1), 1-12. [Link]

  • Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry. ACS chemical biology, 7(12), 2004–2011. [Link]

  • Baskin, J. M., et al. (2019). A real-time, click chemistry imaging approach reveals stimulus-specific subcellular locations of phospholipase D activity. Proceedings of the National Academy of Sciences, 116(33), 16297-16302. [Link]

  • van Delft, F. L., et al. (2017). Oxidation-Induced “One-Pot” Click Chemistry. Accounts of chemical research, 50(5), 1171–1181. [Link]

  • Thiele, C., & Wunderling, K. (2012). Tracing Fatty Acid Metabolism by Click Chemistry. ACS Chemical Biology, 7(12), 2004–2011. [Link]

  • de la Torre, C., et al. (2022). From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Bioconjugate chemistry, 33(8), 1466–1478. [Link]

  • Glogger, M., et al. (2020). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International journal of molecular sciences, 21(21), 8231. [Link]

  • Wilson, J. P., et al. (2011). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in chemical biology, 3(4), 185–200. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 9-Azidononanoic Acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, 9-Azidononanoic acid is a valuable bifunctional molecule, bridging the worlds of fatty acid chemistry and bioorthogonal "click" reactions. However, its utility is matched by a dual-hazard profile that demands rigorous and informed handling procedures. This guide moves beyond mere checklists to provide a deep, causal understanding of the necessary precautions, ensuring that your work is not only scientifically sound but also fundamentally safe.

The core challenge in handling this compound lies in its two functional groups: the carboxylic acid and the organic azide. The acid moiety presents a corrosive hazard, while the azide group introduces a risk of explosive decomposition. Our entire safety paradigm must be built around mitigating both of these intrinsic properties simultaneously.

Understanding the Hazard Profile

The stability of an organic azide is often assessed by its ratio of carbon to nitrogen atoms. The "Rule of Six" is a useful heuristic, suggesting that a compound with at least six carbon atoms for every energetic group (like an azide) is generally stable enough for careful handling.[1] this compound (C₉H₁₇N₃O₂) has a carbon-to-azide group ratio of 9:1, which indicates it is significantly more stable than smaller, more hazardous azides. However, this does not eliminate the risk; it merely defines the conditions under which it can be handled safely. All organic azides should be treated as potentially explosive, especially when subjected to external energy sources.[1]

HazardOriginating Functional GroupRationale and Potential Consequences
Explosive Decomposition Azide (-N₃)Organic azides are energy-rich molecules that can decompose violently when exposed to heat, shock, friction, or light. This can result in a rapid release of nitrogen gas.[1][2]
Skin and Eye Irritation/Burns Carboxylic Acid (-COOH)Like many carboxylic acids, this compound can cause skin irritation and serious eye damage upon contact.[3][4]
Formation of Hazardous Byproducts Azide (-N₃) & Acid (-COOH)Mixing with acids can generate highly toxic and explosive hydrazoic acid.[1][5] Contact with heavy metals (e.g., copper, lead) can form dangerously shock-sensitive metal azides.[1][6]
Respiratory Irritation GeneralVapors or aerosols may cause respiratory irritation.[7]

Core Directive: Personal Protective Equipment (PPE)

Your personal protective equipment is your primary line of defense. The selection of PPE must account for both the chemical corrosivity of the acid and the physical hazard of the azide. Do not compromise.

PPE CategorySpecificationRationale
Hand Protection Double Gloving:Inner Glove: Nitrile • Outer Glove: Thicker, chemical-resistant Nitrile or Neoprene.The inner glove provides a baseline of protection. The outer glove bears the brunt of any potential splash or contamination and can be removed quickly. For azides of high toxicity, Silver Shield® gloves under nitrile are recommended as a best practice.[6]
Eye & Face Protection Required Combination: • Chemical Splash Goggles (ANSI Z87.1 certified) • Full-Face ShieldSafety glasses are insufficient. Goggles are essential to protect against splashes from all angles.[8] A face shield worn over goggles is mandatory to protect the entire face, especially when working outside of a blast shield.[2]
Body Protection • Flame-Resistant (FR) Lab Coat • Chemical-Resistant Apron (optional, for large quantities)An FR lab coat is critical to protect against potential flash events during azide decomposition. Standard cotton or polyester lab coats can ignite and melt.
Footwear • Closed-toe shoes, preferably made of a non-porous material like leather.Protects feet from spills. Porous cloth shoes can absorb and hold chemicals against the skin.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow is non-negotiable. Every step, from preparation to cleanup, is designed to minimize risk.

Preparation and Engineering Controls
  • Work Area: All manipulations involving this compound must be conducted within a certified chemical fume hood.[2]

  • Blast Shield: Position a weighted blast shield in front of your experimental setup, with the fume hood sash as low as possible.[2] This provides a critical physical barrier.

  • Avoid Incompatibles: Clear the fume hood of all incompatible materials. This includes:

    • Heavy Metals: Copper, lead, brass, etc. (including spatulas and fittings).[1]

    • Acids and Bases: Store separately to prevent accidental mixing.[1][9]

    • Reducing Agents & Halogenated Solvents: Avoid solvents like dichloromethane or chloroform.[1][2][9]

  • Tool Selection: Use only plastic, ceramic, or Teflon-coated spatulas for weighing and transferring the solid.[1][6] Metal spatulas can form shock-sensitive metal azides.[1][6] Avoid using ground glass joints where possible, as they can create friction.[2]

Handling and In-Reaction Protocol

The following diagram outlines the core handling workflow.

G cluster_prep Preparation cluster_handle Handling cluster_dispose Disposal prep_area 1. Prepare Fume Hood (Blast Shield, No Incompatibles) don_ppe 2. Don Full PPE (FR Coat, Goggles, Shield, Double Gloves) prep_area->don_ppe weigh 3. Weigh & Transfer (Use Non-Metal Spatula) don_ppe->weigh react 4. Perform Reaction (Monitor Temperature) weigh->react quench 5. Quench Azide Waste (If applicable, e.g., with Staudinger Ligation) react->quench neutralize 6. Neutralize Acidic Waste (Add base slowly) quench->neutralize package 7. Package & Label Waste (Segregated Container) neutralize->package

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.